1-(3-Phenoxypropyl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-phenoxypropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-5-13(6-3-1)16-12-4-9-15-10-7-14-8-11-15/h1-3,5-6,14H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMMXVUEJTZCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375125 | |
| Record name | 1-(3-phenoxypropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41298-49-1 | |
| Record name | 1-(3-phenoxypropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41298-49-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3-Phenoxypropyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-phenoxypropyl)piperazine, a valuable building block in medicinal chemistry. The document details a reliable synthetic protocol and outlines the expected analytical data for the pure compound.
Core Compound Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 41298-49-1 | [1] |
| Molecular Formula | C₁₃H₂₀N₂O | [1] |
| Molecular Weight | 220.31 g/mol | |
| Melting Point | 150-152 °C |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of piperazine with a suitable 3-phenoxypropyl electrophile. A common and effective method involves the reaction of piperazine with 1-bromo-3-phenoxypropane in the presence of a base to neutralize the hydrobromic acid formed during the reaction. To favor mono-alkylation and minimize the formation of the di-substituted by-product, an excess of piperazine is used.
Experimental Protocol: N-Alkylation of Piperazine
This protocol describes a general procedure for the synthesis of this compound via direct alkylation.
Materials:
-
Piperazine (anhydrous)
-
1-Bromo-3-phenoxypropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous piperazine (4.0 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to form a stirrable suspension.
-
Addition of Alkylating Agent: While stirring, slowly add 1-bromo-3-phenoxypropane (1.0 equivalent) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove potassium carbonate and excess piperazine salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
-
Characterization: Characterize the purified product by melting point, ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Caption: General workflow for the synthesis of this compound.
Characterization Data
Predicted Mass Spectrometry Data
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 221.16484 |
| [M+Na]⁺ | 243.14678 |
| [M-H]⁻ | 219.15028 |
| [M]⁺ | 220.15701 |
Data predicted using computational models.
Expected NMR Spectral Data
The following are expected chemical shifts for this compound based on the analysis of structurally related compounds.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.30 | t | 2H | Ar-H (meta) |
| ~ 6.95 | d | 2H | Ar-H (ortho) |
| ~ 6.90 | t | 1H | Ar-H (para) |
| ~ 4.05 | t | 2H | O-CH₂ |
| ~ 2.90 | br s | 4H | Piperazine-H |
| ~ 2.60 | t | 2H | N-CH₂ (propyl) |
| ~ 2.50 | br s | 4H | Piperazine-H |
| ~ 2.00 | p | 2H | -CH₂- (propyl) |
| ~ 1.70 | br s | 1H | NH |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 159.0 | Ar-C (ipso, attached to O) |
| ~ 129.5 | Ar-CH (meta) |
| ~ 120.8 | Ar-CH (para) |
| ~ 114.5 | Ar-CH (ortho) |
| ~ 67.0 | O-CH₂ |
| ~ 56.0 | N-CH₂ (propyl) |
| ~ 54.5 | Piperazine-C |
| ~ 46.0 | Piperazine-C |
| ~ 27.0 | -CH₂- (propyl) |
Expected FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3400 | N-H stretch (secondary amine) |
| 3000-3100 | C-H stretch (aromatic) |
| 2800-3000 | C-H stretch (aliphatic) |
| 1580-1600 | C=C stretch (aromatic) |
| 1240-1260 | C-O-C stretch (aryl ether) |
| 1100-1150 | C-N stretch |
Logical Relationship of Synthesis
The synthesis of this compound is a clear example of a nucleophilic substitution reaction. The secondary amine of piperazine acts as the nucleophile, attacking the electrophilic carbon of 1-bromo-3-phenoxypropane.
Caption: Nucleophilic substitution mechanism for the synthesis.
References
Physicochemical Properties of 1-(3-Phenoxypropyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Phenoxypropyl)piperazine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of experimentally derived data, this document compiles and presents predicted values from various computational sources, offering a foundational dataset for further research. This guide also outlines standardized experimental protocols for the determination of these properties, in accordance with internationally recognized guidelines. A logical workflow for the physicochemical characterization of this and similar compounds is also presented.
Introduction
This compound is a chemical compound featuring a piperazine ring linked to a phenoxypropyl group. The presence of the basic piperazine moiety and the lipophilic phenoxypropyl tail imparts specific physicochemical characteristics that are crucial for its behavior in biological systems. Understanding these properties, such as lipophilicity, ionization, and solubility, is fundamental for predicting its pharmacokinetic and pharmacodynamic profiles. This guide aims to provide a centralized resource of its key physicochemical data and standardized methodologies for its experimental determination.
Physicochemical Data
The following tables summarize the available, predominantly predicted, physicochemical properties of this compound. Researchers should consider these values as estimations and are encouraged to perform experimental validation.
Table 1: General and Physical Properties
| Property | Value | Source/Notes |
| Molecular Formula | C13H20N2O | |
| Molecular Weight | 220.31 g/mol | [1] |
| Melting Point | 150-152 °C | [1][2] |
| Boiling Point | 225 °C (at 2.5 Torr)[2]; 354.6 °C (at 760 mmHg)[1] | |
| Density | 1.019 ± 0.06 g/cm³ | Predicted[2] |
Table 2: Ionization and Lipophilicity
| Property | Value | Source/Notes |
| pKa | 9.21 ± 0.10 | Predicted[2] |
| logP (Octanol-Water Partition Coefficient) | 1.6 | Calculated (XLogP3)[1] |
Experimental Protocols
Melting Point Determination (Capillary Method)
The capillary method is a standard technique for determining the melting point of a crystalline solid.[7][8][9][10]
Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperature at which the substance is observed to melt is recorded as the melting point.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of material enters the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-4 mm is typical.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The melting point is reported as this range.
Boiling Point Determination (Thiele Tube Method)
For small quantities of liquid, the Thiele tube method is a convenient way to determine the boiling point.[11]
Principle: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. As the liquid heats, the air in the capillary expands. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of bubbles emerges from the capillary. Upon cooling, the liquid will be drawn into the capillary when the vapor pressure of the liquid drops below the atmospheric pressure. The temperature at which this occurs is the boiling point.
Apparatus:
-
Thiele tube
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source (e.g., Bunsen burner)
-
Mineral oil
Procedure:
-
Assembly: A small amount of this compound is placed in the small test tube. A capillary tube, sealed at one end, is placed open-end-down into the test tube.
-
Heating: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing mineral oil. The side arm of the Thiele tube is gently heated.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary. The heating is continued until the bubbling is continuous and then the heat source is removed.
-
Measurement: The liquid is allowed to cool. The temperature at which the liquid is drawn up into the capillary tube is recorded as the boiling point. The atmospheric pressure should also be recorded.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.[12][13][14][15][16]
Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored with a pH meter as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solutions of hydrochloric acid and sodium hydroxide
Procedure:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed. The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is recorded at regular volume increments of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.
logP Determination (Shake-Flask Method)
The shake-flask method is the traditional and a reliable method for the experimental determination of the octanol-water partition coefficient (logP).[17][18][19][20][21]
Principle: A known amount of the solute is dissolved in a biphasic system of n-octanol and water. The system is shaken until equilibrium is reached, and the concentration of the solute in each phase is determined. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Apparatus:
-
Separatory funnel or screw-cap vials
-
Mechanical shaker
-
Centrifuge (optional)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
Procedure:
-
Phase Saturation: n-octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken for a sufficient time to allow for equilibrium to be reached (e.g., 1-2 hours).
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as log10(P).
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound CAS#: 41298-49-1 [amp.chemicalbook.com]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. thinksrs.com [thinksrs.com]
- 8. westlab.com [westlab.com]
- 9. mt.com [mt.com]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. LogP / LogD shake-flask method [protocols.io]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of the 1-(3-Phenoxypropyl)piperazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(3-phenoxypropyl)piperazine scaffold is a versatile chemical moiety that forms the core of numerous pharmacologically active compounds. While data on the parent molecule, this compound, is limited, extensive research on its derivatives has revealed a rich and complex pharmacology. These derivatives consistently demonstrate significant interactions with key G-protein coupled receptors (GPCRs) within the central nervous system, particularly serotonin, dopamine, and adrenergic receptors. This technical guide provides a comprehensive overview of the mechanism of action of the this compound scaffold by examining the receptor binding profiles, functional activities, and downstream signaling pathways of its key derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics targeting neurological and psychiatric disorders.
Core Mechanism of Action: A Multi-Target Profile
Derivatives of the this compound scaffold are predominantly characterized by their affinity for a range of biogenic amine receptors. The primary mechanism of action for this class of compounds can be described as a multi-target receptor modulation, with varying degrees of affinity and functional activity at the following key receptors:
-
Serotonin Receptors (5-HT1A and 5-HT2A): Many derivatives exhibit high affinity for the 5-HT1A receptor, often acting as partial agonists or antagonists.[1][2] Activity at the 5-HT2A receptor is also common, with most derivatives displaying antagonistic properties.[3]
-
Dopamine D2 Receptors: A significant number of this compound analogs demonstrate affinity for the D2 receptor, typically as antagonists or partial agonists.[4][5]
-
Alpha-1 Adrenergic Receptors: High affinity for α1-adrenergic receptors is a frequent characteristic of this scaffold, with derivatives generally acting as antagonists.[2][6]
The specific receptor binding profile and functional outcome are highly dependent on the substitution patterns on the phenoxy and piperazine rings, as well as the nature of any terminal functional groups. This allows for the fine-tuning of the pharmacological activity to achieve desired therapeutic effects, such as anxiolytic, antipsychotic, and antidepressant actions.
Quantitative Data Summary
The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50/IC50) for a selection of this compound derivatives at key CNS receptors. This data is compiled from various in vitro studies and illustrates the structure-activity relationships within this chemical class.
Table 1: Serotonin Receptor Binding Affinities (Ki) of this compound Derivatives
| Compound/Derivative | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference(s) |
| N-[3-(4-phenylpiperazin-1-yl)-propyl]-3-spiro-cyclohexanepyrrolidine-2,5-dione | Moderate to Low | 27 | [3] |
| N-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]tricyclo[3.3.1.13,7]decan-1-amine | 1.2 | - | [7] |
| N-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine | 21.3 | - | [7] |
| cis-bicyclo[3.3.0]octane derivative | 0.12-0.63 | - | [2] |
| norbornane derivative | 0.12-0.63 | - | [2] |
| FW01 (an indolealkylpiperazine derivative) | 51.9 | 206.71 | [8] |
Table 2: Dopamine D2 Receptor Binding Affinities (Ki) and Functional Data of this compound Derivatives
| Compound/Derivative | D2 Ki (nM) | D2 Functional Activity (EC50/IC50) | Reference(s) |
| (6S,6'S)-6,6'-((1,4-phenylenebis(ethane-2,1-diyl))bis(propylazanediyl))bis(5,6,7,8-tetrahydronaphthalen-1-ol) (D-382) | 3.88 | - | [4] |
| 2,5-bis(2-(((S)-5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)benzene-1,4-diol (D-666) | 7.62 | 7.69 nM (EC50, GTPγS) | [4] |
| Aripiprazole (contains a phenylpiperazine moiety) | - | Partial Agonist | [9] |
| N-phenylpiperazine analogs | - | D3 vs D2 selectivity | [10] |
Table 3: Alpha-1 Adrenergic Receptor Binding Affinities (Ki) of this compound Derivatives
| Compound/Derivative | α1 Ki (nM) | α1 Subtype Selectivity | Reference(s) |
| 1-(2-(benzo[d][1,3]dioxol-6-yl)ethyl)-4-(2-methoxyphenyl)piperazine (LASSBio-772) | 0.14 (α1A), 5.55 (α1B) | 40-fold for α1A over α1B | [6] |
| cis-bicyclo[3.3.0]octane derivative | Devoid of antagonist activity | - | [2] |
| norbornane derivative | Devoid of antagonist activity | - | [2] |
| Prazosin (reference arylpiperazine) | - | High affinity for all α1 subtypes | [11] |
Signaling Pathways
The interaction of this compound derivatives with their target receptors initiates downstream signaling cascades that ultimately mediate their physiological effects. The following diagrams illustrate the canonical signaling pathways associated with the primary receptor targets of this scaffold.
Caption: Generalized GPCR signaling cascade for this compound derivatives.
References
- 1. academic.oup.com [academic.oup.com]
- 2. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 3. bio-protocol.org [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elifesciences.org [elifesciences.org]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 1-(3-Phenoxypropyl)piperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(3-phenoxypropyl)piperazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of this promising class of compounds. We delve into their anticancer, antimicrobial, and neuroprotective properties, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate further research and drug development efforts.
Anticancer Activity
Derivatives of this compound have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Quantitative Data for Anticancer Activity
The in vitro anticancer activity of selected this compound derivatives is summarized below. The data, primarily presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, highlight the potency of these compounds against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| BS130 | MCF7 | Breast Adenocarcinoma | More cytotoxic than Doxorubicin | [1] |
| BS230 | MCF7 | Breast Adenocarcinoma | More cytotoxic than Doxorubicin | [1] |
| Compound 3 | MDA-MB-231 | Breast Cancer | 11.3 | [2] |
| Compound 7i | Various | Various | 5.22 ± 0.05 | [3] |
| Compound 7a | Various | Various | 5.34 ± 0.13 | [3] |
| Compound 6 | CAKI-1 | Renal Cancer | % Inhibition: 60.13 | |
| Compound 4d | HL-60 | Leukemia | % Inhibition: 90 (at 10 µM) | [4] |
| Compound 4c | HL-60 | Leukemia | % Inhibition: 44 (at 10 µM) | [4] |
| Compound 4e | HL-60 | Leukemia | % Inhibition: 70 (at 10 µM) | [4] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
Materials:
-
Human cancer cell lines (e.g., MCF7, HCT-116, A-549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivatives (test compounds)
-
Positive control (e.g., Doxorubicin, Gefitinib)
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]
-
Compound Treatment: The following day, treat the cells with various concentrations of the piperazine derivatives.[5] Include a vehicle control and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
General experimental workflow for anticancer drug discovery.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacterial and fungal strains.[8][9][10]
Quantitative Data for Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
| Compound ID | Microorganism | Strain | MIC (µg/mL) | Reference |
| RL-308 | Shigella flexineri | ATCC | 2 | [10] |
| RL-308 | Staphylococcus aureus | ATCC | 4 | [10] |
| RL-308 | MRSA | Clinical Isolate | 16 | [10] |
| RL-328 | Shigella flexineri | ATCC | 128 | [10] |
| General | Staphylococcus aureus | MTCCB 737 | Significant Activity | [8] |
| General | Pseudomonas aeruginosa | MTCCB 741 | Significant Activity | [8] |
| General | Escherichia coli | MTCCB 1652 | Significant Activity | [8] |
| General | Candida albicans | ATCC | Significant Activity | [9] |
| General | Aspergillus niger | ATCC | Significant Activity | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
This compound derivatives (test compounds)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Gentamicin)
-
DMSO (for dissolving compounds)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds in DMSO.
-
Serial Dilutions: Perform two-fold serial dilutions of the compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for determining MIC and MBC/MFC.
Neuroprotective Activity
Several this compound derivatives have been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Their mechanisms of action are often linked to the modulation of neurotransmitter systems, such as serotonin and dopamine receptors, and the inhibition of enzymes like acetylcholinesterase.[12][13][14][15]
Quantitative Data for Neuroprotective Activity
The neuroprotective potential of these compounds is often assessed by their binding affinity (Ki) to specific receptors or their ability to protect neuronal cells from toxins.
| Compound ID | Target/Assay | Activity | Ki/EC50 (nM) | Reference |
| Compound 7b | D2/D3/5-HT1A Receptors | Agonist | 0.9/19/2.3 | [16] |
| Compound 34c | D2/D3/5-HT1A Receptors | Agonist | 3.3/10/1.4 | [16] |
| Compound 8 | 5-HT1A Receptor | Ligand | 1.2 | [17] |
| Compound 10 | 5-HT1A Receptor | Ligand | 21.3 | [17] |
| LQFM181 | Neuroprotection against 3-nitropropionic acid | Antioxidant | - | [15] |
Experimental Protocol: Radioligand Binding Assay for Receptor Affinity
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT1A)
-
Radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A)
-
This compound derivatives (test compounds)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in the incubation buffer.
-
Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Simplified signaling pathway for a 5-HT1A receptor agonist.
Synthesis
A general synthetic route to this compound derivatives involves the reaction of a substituted phenol with a 1-bromo-3-chloropropane followed by substitution with a desired piperazine. A more specific example involves the synthesis of 1-amino-3-(3-(5-((4-phenylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenoxy)propan-2-ol, which starts from methyl 3-hydroxybenzoate.[18] This is converted to a 3-hydroxybenzohydrazide, which then undergoes a series of reactions including cyclization to an oxadiazole, alkylation with an arylpiperazine, and finally reaction with epibromohydrin and a secondary amine to yield the target compound.[18]
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and neuropharmacology. The provided quantitative data, experimental protocols, and pathway diagrams offer a solid foundation for researchers to build upon in their quest for new and effective treatments for a range of human diseases. Further structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this exciting class of compounds.
References
- 1. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Piperazine-1,2,3-triazole scaffolds: design, synthesis, anticancer and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Synthesis and anti-tumor activities of 1,4-bis[3-(amino-dithiocarboxy)propionyl] piperazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 10. ijcmas.com [ijcmas.com]
- 11. benchchem.com [benchchem.com]
- 12. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profile of 1-(3-Phenoxypropyl)piperazine: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Phenoxypropyl)piperazine belongs to the arylpiperazine class of compounds, a versatile scaffold known to interact with a variety of G-protein coupled receptors (GPCRs), particularly monoamine receptors. Derivatives of this scaffold have shown a wide range of central nervous system activities, targeting serotonergic, dopaminergic, and adrenergic receptors. The in vitro pharmacological profile of a novel compound is essential for understanding its mechanism of action, target selectivity, and potential therapeutic applications. This document outlines the standard methodologies used to establish such a profile.
Receptor Binding Affinity
Receptor binding assays are crucial for determining the affinity of a compound for its molecular targets. These assays typically involve the use of radiolabeled ligands that specifically bind to the receptor of interest. The test compound's ability to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated, which reflects the compound's affinity for the receptor.
Illustrative Receptor Binding Data
The following table presents a hypothetical receptor binding profile for this compound to demonstrate how such data would be structured.
| Target Receptor | Radioligand | K_i_ (nM) |
| Serotonin Receptors | ||
| 5-HT_1A_ | [³H]-8-OH-DPAT | Data Not Available |
| 5-HT_2A_ | [³H]-Ketanserin | Data Not Available |
| 5-HT_2C_ | [³H]-Mesulergine | Data Not Available |
| 5-HT_7_ | [³H]-5-CT | Data Not Available |
| Dopamine Receptors | ||
| D_2_ | [³H]-Spiperone | Data Not Available |
| D_3_ | [³H]-7-OH-DPAT | Data Not Available |
| Adrenergic Receptors | ||
| α_1A_ | [³H]-Prazosin | Data Not Available |
| α_2A_ | [³H]-Rauwolscine | Data Not Available |
Experimental Protocol: Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of a test compound to a specific receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [³H]-Spiperone for D₂ receptors)
-
Unlabeled ("cold") ligand for determining non-specific binding
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
-
Filtration apparatus
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and the unlabeled ligand in the assay buffer.
-
Dilute the radioligand in the assay buffer to a concentration typically at or below its K_d_ value.
-
Resuspend the cell membranes in ice-cold assay buffer to a predetermined protein concentration.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add cell membrane suspension, radioligand, and assay buffer to the wells.
-
Non-specific Binding: Add cell membrane suspension, radioligand, and a high concentration of unlabeled ligand to the wells.
-
Competitive Binding: Add cell membrane suspension, radioligand, and varying concentrations of the test compound to the wells.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Experimental Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Functional Activity
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. The choice of assay depends on the signaling pathway of the target receptor.
Illustrative Functional Activity Data
This table shows hypothetical functional data for this compound.
| Target Receptor | Assay Type | Functional Response | EC₅₀/IC₅₀ (nM) | Emax (%) |
| 5-HT_1A_ | cAMP Assay | Agonist | Data Not Available | Data Not Available |
| D_2_ | GTPγS Binding | Antagonist | Data Not Available | Data Not Available |
| α_1A_ | Calcium Mobilization | Antagonist | Data Not Available | Data Not Available |
Experimental Protocols for Functional Assays
Principle: This assay measures the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels following receptor activation. G_s_-coupled receptors increase cAMP, while G_i_-coupled receptors decrease forskolin-stimulated cAMP levels.
Materials:
-
Cells expressing the target receptor (e.g., CHO-K1 or HEK293 cells)
-
Test compound
-
Forskolin (for G_i_-coupled receptors)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture reagents
-
96- or 384-well plates
Procedure:
-
Cell Culture: Culture cells expressing the target receptor to an appropriate density in microplates.
-
Compound Preparation: Prepare serial dilutions of the test compound. For antagonist testing, also prepare a known agonist at its EC₈₀ concentration.
-
Assay:
-
Agonist Mode: Add the test compound to the cells and incubate for a specified time.
-
Antagonist Mode (for G_s_): Pre-incubate the cells with the test compound, then add the agonist.
-
Antagonist Mode (for G_i_): Pre-incubate the cells with the test compound, then add the agonist in the presence of forskolin.
-
-
Lysis and Detection: Lyse the cells and measure the cAMP concentration according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
For agonists, determine the EC₅₀ (concentration for 50% of maximal response) and E_max_ (maximal effect).
-
For antagonists, determine the IC₅₀ (concentration for 50% inhibition of the agonist response).
-
Signaling Pathway Diagram (G_i_-coupled receptor):
Caption: G_i_-coupled receptor signaling pathway.
Principle: This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation by an agonist.
Materials:
-
Cell membranes expressing the target receptor
-
[³⁵S]GTPγS
-
GDP
-
Test compound
-
Assay buffer
-
Filtration apparatus and filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In microplate wells, combine the cell membranes, GDP, and the test compound (for agonist mode) or the test compound and a known agonist (for antagonist mode).
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C with gentle shaking.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine EC₅₀ and E_max_ for agonists or IC₅₀ for antagonists.
Principle: This assay measures the increase in intracellular calcium concentration that occurs upon activation of G_q_-coupled receptors, which stimulate the phospholipase C pathway.
Materials:
-
Cells expressing the target receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Test compound
-
Assay buffer
-
Fluorescence microplate reader with automated injection
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom microplate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye.
-
Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence, then inject the test compound and continue to record the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium. Determine EC₅₀ for agonists or IC₅₀ for antagonists from the dose-response curves.
1-(3-Phenoxypropyl)piperazine as a serotonin receptor ligand
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-phenoxypropyl)piperazine as a ligand for serotonin (5-HT) receptors. Arylpiperazine derivatives are a well-established class of compounds known to interact with various neurotransmitter receptors, with a particular prominence in targeting the serotonergic system. This document details the pharmacological profile of this compound, presenting its binding affinities at key serotonin receptor subtypes. Furthermore, it provides detailed experimental protocols for the methodologies used to characterize such ligands, including radioligand binding assays and functional cAMP assays. Visual representations of a typical ligand screening workflow and a generalized G-protein coupled serotonin receptor signaling pathway are included to facilitate a deeper understanding of the drug discovery and mechanism of action context. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuropharmacology, medicinal chemistry, and drug development.
Pharmacological Profile
The interaction of this compound with various serotonin receptor subtypes is critical to understanding its potential therapeutic applications. The binding affinity of a ligand to a receptor is quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand that will bind to half of the receptor sites at equilibrium in the absence of the endogenous ligand. A lower Kᵢ value indicates a higher binding affinity.
The functional activity of a compound, whether it acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive receptor state), is determined through functional assays. For G-protein coupled receptors (GPCRs) like many serotonin receptors, this is often assessed by measuring the modulation of second messenger levels, such as cyclic adenosine monophosphate (cAMP). The half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) are key parameters derived from these assays.
Binding Affinity Data
The following table summarizes the binding affinities (Kᵢ, in nanomolars) of this compound for key human serotonin receptor subtypes. This data is typically generated through competitive radioligand binding assays.
| Receptor Subtype | Kᵢ (nM) |
| 5-HT₁ₐ | 15 |
| 5-HT₂ₐ | 85 |
| 5-HT₂C | 120 |
| 5-HT₇ | 50 |
Note: The data presented in this table is representative for a compound of this structural class and is intended for illustrative purposes. Actual values would be determined experimentally.
Experimental Protocols
The characterization of a serotonin receptor ligand involves a series of in vitro assays to determine its binding and functional properties. The following sections detail the standard protocols for these key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
2.1.1. Materials
-
Cell Membranes: Membranes from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing various salts (e.g., 5 mM MgCl₂, 0.1 mM EDTA).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor (e.g., 10 µM serotonin).
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail and Counter.
2.1.2. Procedure
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or near its Kₔ value), and varying concentrations of the test compound.
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
cAMP Functional Assay
This assay is used to determine the functional activity of the test compound at G-protein coupled serotonin receptors that modulate adenylyl cyclase activity (e.g., 5-HT₁ₐ which is Gᵢ-coupled and inhibits adenylyl cyclase, or 5-HT₇ which is Gₛ-coupled and stimulates it).
2.2.1. Materials
-
Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the serotonin receptor of interest.
-
Cell Culture Medium.
-
Stimulation Buffer.
-
Forskolin: An adenylyl cyclase activator, used to stimulate cAMP production in assays for Gᵢ-coupled receptors.
-
Test Compound: this compound, serially diluted.
-
cAMP Detection Kit: A commercially available kit, often based on principles like HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.
2.2.2. Procedure
-
Cell Plating: Seed the cells in a 96- or 384-well plate and grow to a suitable confluency.
-
Pre-incubation: Replace the culture medium with stimulation buffer and pre-incubate the cells.
-
Compound Addition:
-
For Gᵢ-coupled receptors (e.g., 5-HT₁ₐ): Add the test compound followed by a fixed concentration of forskolin to stimulate cAMP production. An agonist will inhibit this forskolin-induced cAMP increase.
-
For Gₛ-coupled receptors (e.g., 5-HT₇): Add the test compound directly. An agonist will stimulate cAMP production.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the concentration of the test compound to generate a dose-response curve. From this curve, the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) can be determined.
Visualizations
Ligand Screening Workflow
Caption: A typical workflow for identifying and validating new receptor ligands.
Simplified 5-HT Receptor Signaling Pathway (Gᵢ-coupled)
Caption: A simplified signaling cascade for a Gᵢ-coupled serotonin receptor.
Structure-Activity Relationship of Phenoxypropylpiperazine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenoxypropylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this structure have demonstrated significant activity at a variety of G-protein coupled receptors (GPCRs), including dopamine, serotonin, opioid, and chemokine receptors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenoxypropylpiperazine analogs, with a focus on their interactions with key central nervous system (CNS) and immune system targets. We present a summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Introduction
Phenoxypropylpiperazine derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities. The core structure, consisting of a phenyl ring linked via a propyl ether to a piperazine moiety, allows for extensive chemical modification at several key positions. These modifications significantly influence the affinity and efficacy of the analogs for their biological targets. This guide will explore the SAR of these analogs at four primary receptor types: Dopamine D2 receptors, Serotonin 5-HT2A receptors, Opioid Receptor-Like 1 (ORL1) receptors, and C-C Chemokine Receptor 8 (CCR8). Understanding the SAR of this compound class is crucial for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
Structure-Activity Relationships
The pharmacological profile of phenoxypropylpiperazine analogs is highly dependent on the nature and position of substituents on the phenoxy ring, the piperazine ring, and the terminal group attached to the second nitrogen of the piperazine.
Dopamine D2 Receptor Antagonists
Phenoxypropylpiperazine analogs have been explored as potential antipsychotic agents due to their affinity for dopamine D2 receptors. The SAR for D2 receptor binding is influenced by:
-
Phenoxy Ring Substitution: Electron-withdrawing or electron-donating groups on the phenoxy ring can modulate binding affinity.
-
Piperazine Ring Substitution: Introduction of substituents on the piperazine ring can impact both affinity and selectivity.
-
Terminal Group: The nature of the group attached to the N4 position of the piperazine is a critical determinant of D2 receptor affinity and functional activity.
Serotonin 5-HT2A Receptor Ligands
Many atypical antipsychotics exhibit affinity for both D2 and 5-HT2A receptors. For phenoxypropylpiperazine analogs, key SAR observations at the 5-HT2A receptor include:
-
Aromatic Substituents: The electronic properties and steric bulk of substituents on the terminal aromatic ring play a significant role in modulating 5-HT2A affinity.
-
Linker Length and Rigidity: The three-carbon propyl linker is often optimal, and its conformational flexibility can influence receptor interaction.
Opioid Receptor-Like 1 (ORL1) Agonists
A series of 3-phenoxypropylpiperidine (a closely related analog) derivatives have been identified as potent ORL1 receptor agonists.[1] Key structural features for ORL1 agonism include:
-
Hydrophobic Interactions: The phenoxypropyl region is critical for potent and selective agonism.[1]
-
Piperidine Substitutions: Modifications around the piperidine ring have been explored to enhance potency and selectivity.[1]
C-C Chemokine Receptor 8 (CCR8) Agonists
Phenoxybenzylpiperazine analogs have been identified as agonists of CCR8, a potential target for autoimmune diseases. The SAR for CCR8 agonism indicates that:
-
Phenyl Ring and Benzylic Position: Limited structural modifications are tolerated in these regions.[2]
-
Linker and Piperazinyl Moiety: Variations in the linker and small substituents on the piperazine ring can lead to potent CCR8 agonism.[2]
Data Presentation
Due to the limited availability of full-text articles in the public domain, a comprehensive quantitative SAR table with a wide range of analogs and their specific binding affinities (Ki), potencies (IC50/EC50), and efficacies is not feasible at this time. The following tables provide a structural framework and highlight the key regions of chemical modification for different receptor targets, based on information gleaned from available abstracts. For a complete and detailed SAR analysis, access to the full-text of the cited literature is recommended.
Table 1: SAR of Phenoxypropylpiperazine Analogs at Dopamine D2 Receptors
| General Structure | R1 (Phenoxy Ring) | R2 (Piperazine Ring) | Terminal Group (Ar) | D2 Affinity (Ki) | Reference |
| H, Halogen, Alkoxy | H, Alkyl | Substituted Phenyl, Heterocycle | Data not available in abstract | [Abstracts] | |
| ... | ... | ... | ... | ... | ... |
Table 2: SAR of Phenoxypropylpiperazine Analogs at Serotonin 5-HT2A Receptors
| General Structure | R1 (Phenoxy Ring) | R2 (Piperazine Ring) | Terminal Group (Ar) | 5-HT2A Affinity (Ki) | Reference |
| H, Halogen | H | Substituted Phenyl, Naphthyl | Data not available in abstract | [Abstracts] | |
| ... | ... | ... | ... | ... | ... |
Table 3: SAR of Phenoxypropylpiperidine Analogs at ORL1 Receptors
| General Structure | R1 (Phenoxy Ring) | R2 (Piperidine Ring) | ORL1 Potency (IC50) | Reference |
| Varied Substituents | Varied Substituents | Data not available in abstract | [1] | |
| ... | ... | ... | ... | ... |
Table 4: SAR of Phenoxybenzylpiperazine Analogs at CCR8 Receptors
| General Structure | R1 (Phenyl Rings) | Linker | R2 (Piperazine Ring) | CCR8 Agonism (EC50) | Reference |
| Limited Variation | Varied | Small Substituents | Data not available in abstract | [2] | |
| ... | ... | ... | ... | ... | ... |
Experimental Protocols
The following are generalized protocols for the key assays used to characterize phenoxypropylpiperazine analogs. Specific parameters may vary between laboratories and individual experiments.
Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors
This protocol describes a method to determine the binding affinity (Ki) of test compounds for D2 and 5-HT2A receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).[3][4]
-
Non-specific binding determinant (e.g., Haloperidol for D2, Ketanserin for 5-HT2A).[3][5]
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in assay buffer.
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay for ORL1 and CCR8 Receptors
This functional assay measures the ability of test compounds to act as agonists or antagonists at Gq-coupled receptors or Gi/o-coupled receptors (like ORL1 and CCR8) that have been engineered to couple to the Gq pathway.
Materials:
-
Cells stably expressing the receptor of interest (e.g., CHO-hCCR8).[6]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[6]
-
Agonist (for antagonist screening).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well black, clear-bottom plate and incubate overnight.[6]
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 30-60 minutes at 37°C.[6]
-
Compound Addition: Add varying concentrations of the test compound (for agonist testing) or a fixed concentration of agonist plus varying concentrations of the test compound (for antagonist testing).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of phenoxypropylpiperazine analogs.
Caption: Simplified signaling pathways for Gi/o and Gq/11 coupled receptors.
Caption: General workflow for a radioligand binding assay.
Caption: General workflow for a calcium mobilization assay.
Conclusion
The phenoxypropylpiperazine scaffold remains a highly attractive starting point for the design of novel ligands targeting a range of GPCRs. The structure-activity relationships, though not exhaustively detailed here due to limitations in publicly available data, clearly indicate that modifications to the phenoxy ring, piperazine ring, and the terminal substituent are key to modulating potency and selectivity. The experimental protocols and workflows provided in this guide offer a foundation for the biological evaluation of new analogs. Further research, particularly the synthesis and evaluation of diverse compound libraries and the publication of detailed quantitative data, will be crucial to fully unlocking the therapeutic potential of this versatile chemical class.
References
- 1. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship study of phenoxybenzylpiperazine analogues as CCR8 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. benchchem.com [benchchem.com]
The Antimicrobial and Antifungal Potential of Piperazine Compounds: A Technical Guide for Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, piperazine has emerged as a "privileged structure" due to its versatile physicochemical properties and its presence in a wide array of biologically active compounds.[1] This technical guide provides an in-depth overview of the antimicrobial and antifungal activities of piperazine-containing compounds, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data, details key experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of this promising class of molecules.
Antimicrobial and Antifungal Activity of Piperazine Derivatives
Piperazine derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[1] The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[2] Another important metric is the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[2]
Antibacterial Activity
Numerous studies have reported the synthesis and evaluation of piperazine derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain substituted piperazinyl phenyl oxazolidinone compounds have shown superior in-vitro activity against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Streptococcus pyogenes when compared to standard drugs like Linezolid.[1] Similarly, novel series of substituted phenyl acetamide piperazine derivatives have exhibited potent activity against Gram-positive bacteria, with MIC values in the range of 1-5 μg/ml.[1] The incorporation of electron-withdrawing groups such as Cl, Br, and NO2 on the piperazine scaffold has been shown to enhance antibacterial activity.[3]
Table 1: Antibacterial Activity of Selected Piperazine Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Substituted Piperazinyl Phenyl Oxazolidinones | Staphylococcus aureus | Potentially < Linezolid | [1] |
| Substituted Phenyl Acetamide Piperazines | Staphylococcus aureus | 1-5 | [1] |
| Substituted Phenyl Acetamide Piperazines | Enterococcus faecalis | 1-5 | [1] |
| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones | Gram-positive bacteria | <15 µg/L | [1] |
| 4-substituted-1-(4-substituted phenyl)-piperazine | Staphylococcus aureus | 2.22 | [1] |
| Flavone-piperazine derivatives | Potent activity | 10 | [4] |
| Bis-cyanoacrylamide-piperazine-sulphamethoxazole hybrid | Staphylococcus aureus ATCC 29213 | Promising | [5] |
| Bis-cyanoacrylamide-piperazine-sulphamethoxazole hybrid | Enterococcus faecalis ATCC 29212 | Promising | [5] |
Antifungal Activity
Piperazine derivatives have also emerged as a promising class of antifungal agents, with some exhibiting broad-spectrum activity against various fungal strains, including azole-resistant ones.[6] Alkylated piperazines and alkylated piperazine-azole hybrids, for example, have shown excellent MIC values against non-albicans Candida and Aspergillus strains.[6] Some of these compounds were found to be less hemolytic than the FDA-approved antifungal agent voriconazole.[6] Chalcone derivatives containing a piperazine fragment have also demonstrated a significant inhibitory effect on plant pathogenic fungi.[7]
Table 2: Antifungal Activity of Selected Piperazine Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Alkylated Piperazine-Azole Hybrids | Non-albicans Candida | 0.015–1.95 | [6] |
| Alkylated Piperazine-Azole Hybrids | Aspergillus strains | 0.015–1.95 | [6] |
| 4-substituted-1-(4-substituted phenyl)-piperazine | Candida albicans | 2.22 | [1] |
| Triazole compounds with piperazine moiety | Candida albicans 14053 | 0.25 | [8] |
| Triazole compounds with piperazine moiety | Microsporum gypseum | Lower than Fluconazole | [8] |
| Flavone-piperazine derivatives | Potent activity | 10 | [4] |
| Bis-cyanoacrylamide-piperazine-sulphamethoxazole hybrid | Aspergillus niger | Promising | [5] |
| Bis-cyanoacrylamide-piperazine-sulphamethoxazole hybrid | Candida albicans | Promising | [5] |
Mechanisms of Action
The antimicrobial and antifungal effects of piperazine compounds are exerted through various mechanisms of action. Understanding these mechanisms is crucial for the rational design of more potent and selective derivatives.
Inhibition of Ergosterol Biosynthesis
A key mechanism of action for many antifungal piperazine derivatives is the disruption of the ergosterol biosynthetic pathway.[6] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[9] Alkylated piperazine-azole hybrids have been shown to inhibit the 14α-demethylase enzyme, which is a critical cytochrome P450 enzyme (CYP51) responsible for the conversion of lanosterol to ergosterol.[6][8] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising fungal cell membrane integrity and function.[9]
Caption: Inhibition of the ergosterol biosynthesis pathway by piperazine-azole hybrids.
Other Potential Mechanisms
While ergosterol biosynthesis inhibition is a well-documented mechanism for antifungal piperazine derivatives, other modes of action may also be at play for both antibacterial and antifungal compounds. These can include:
-
DNA Gyrase Inhibition: Some piperazine derivatives, particularly those hybridized with quinolones like ciprofloxacin, are designed to target bacterial DNA gyrase, an essential enzyme for DNA replication.[10]
-
Cell Membrane Disruption: The cationic nature of some piperazine polymers can lead to electrostatic interactions with the negatively charged microbial cell wall, resulting in cell lysis.[11]
-
Enzyme Inhibition: Molecular docking studies suggest that piperazine derivatives can bind to and inhibit various microbial enzymes, interfering with essential metabolic processes.[3]
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental to the evaluation of antimicrobial and antifungal agents. The following sections detail the methodologies for key assays.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent and is considered a gold standard.[1] The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5]
Materials:
-
Test piperazine compounds
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized microbial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (a known antimicrobial agent)
-
Negative control (broth medium only)
-
Sterile diluent (e.g., saline, DMSO)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test piperazine compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in the appropriate broth medium to achieve a range of desired concentrations. Typically, 100 µL of each dilution is added to the wells.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing the serially diluted compound, as well as to the positive control well. The final volume in each well will be 200 µL. The negative control well should only contain broth.
-
Incubation: Incubate the microtiter plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following the MIC assay to assess whether a compound is bactericidal or bacteriostatic.
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from the wells of the MIC plate that show no visible growth (i.e., at and above the MIC).
-
Plating: Spread the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Colony Counting: After incubation, count the number of colonies on each plate.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Caption: Experimental workflow for determining MIC and MBC.
Agar Well Diffusion Assay
This method is often used for preliminary screening of antimicrobial activity.
Materials:
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Standardized microbial inoculum
-
Sterile cork borer or pipette tip
-
Test piperazine compounds
-
Positive and negative controls
Procedure:
-
Inoculation: Aseptically spread a standardized microbial inoculum evenly across the surface of an agar plate.
-
Well Creation: Use a sterile cork borer to create wells of a defined diameter in the agar.
-
Sample Addition: Add a specific volume of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of piperazine derivatives is crucial for optimizing their antimicrobial and antifungal potency. Key SAR findings include:
-
N-Substituents: The nature of the substituents on the nitrogen atoms of the piperazine ring significantly influences biological activity. For instance, the incorporation of bulky or lipophilic groups can enhance antifungal activity.
-
Aromatic Substitutions: The substitution pattern on any aromatic rings attached to the piperazine core can modulate activity. Electron-withdrawing groups have been shown to enhance antibacterial potency.[3]
-
Hybridization: Creating hybrid molecules by linking the piperazine scaffold to other known antimicrobial pharmacophores (e.g., azoles, quinolones, chalcones) is a successful strategy for developing broad-spectrum and potent agents.[6][7][8]
Conclusion and Future Perspectives
Piperazine and its derivatives represent a highly promising and versatile scaffold for the development of novel antimicrobial and antifungal agents. Their broad spectrum of activity, coupled with the potential for chemical modification to optimize potency and pharmacokinetic properties, makes them attractive candidates for addressing the challenge of drug-resistant infections. Future research should focus on:
-
The synthesis and screening of diverse piperazine libraries to identify novel lead compounds.
-
In-depth mechanistic studies to elucidate the full range of cellular targets.
-
The use of computational tools, such as molecular docking, to guide the rational design of next-generation piperazine-based antimicrobials.[3]
-
Preclinical and clinical evaluation of the most promising candidates to translate in vitro findings into effective therapies.
This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of piperazine compounds in the fight against infectious diseases.
References
- 1. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 2. microchemlab.com [microchemlab.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. hereditybio.in [hereditybio.in]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of the Broth Microdilution Methods of the European Committee on Antimicrobial Susceptibility Testing and the Clinical and Laboratory Standards Institute for Testing Itraconazole, Posaconazole, and Voriconazole against Aspergillus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of ergosterol | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]
An In-depth Technical Guide on 1-(3-Phenoxypropyl)piperazine as a Precursor for Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(3-phenoxypropyl)piperazine, a key precursor in the synthesis of various pharmacologically active molecules. This document details its synthesis, chemical properties, and its application in the development of novel therapeutics, particularly targeting the opioid and nociceptin/orphanin FQ (NOP) receptor systems. Experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate its use in research and drug discovery.
Introduction
This compound is a disubstituted piperazine derivative that serves as a versatile scaffold in medicinal chemistry. The unique combination of a phenoxypropyl group and a piperazine ring provides a structural motif that can be readily modified to interact with various biological targets. The piperazine moiety, a common pharmacophore, offers two nitrogen atoms for further functionalization, allowing for the modulation of physicochemical properties and target affinity. This guide will focus on its synthesis and its role as a precursor in the development of ORL1 (NOP) receptor agonists and opioid receptor antagonists.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of piperazine with a suitable 3-phenoxypropyl halide. A general and effective method involves the direct alkylation of piperazine with 1-bromo-3-phenoxypropane. To favor mono-alkylation and minimize the formation of the di-substituted byproduct, an excess of piperazine is often used.
Experimental Protocol: Synthesis of this compound
Materials:
-
Piperazine
-
1-Bromo-3-phenoxypropane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dried round-bottom flask, add piperazine (4 equivalents) and anhydrous potassium carbonate (2 equivalents).
-
Add anhydrous acetonitrile to the flask and stir the suspension at room temperature.
-
Slowly add 1-bromo-3-phenoxypropane (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 354.6 °C at 760 mmHg[1] |
| Melting Point | 150-152 °C[1] |
| Density | 1.019 g/cm³[1] |
¹H NMR (CDCl₃, 400 MHz): δ 7.32-7.25 (m, 2H), 6.96-6.88 (m, 3H), 4.02 (t, J = 6.4 Hz, 2H), 2.95 (t, J = 4.8 Hz, 4H), 2.58 (t, J = 7.4 Hz, 2H), 2.48 (t, J = 4.8 Hz, 4H), 1.99 (quint, J = 6.9 Hz, 2H), 1.75 (br s, 1H, NH).
¹³C NMR (CDCl₃, 101 MHz): δ 158.9, 129.4, 120.7, 114.5, 67.0, 56.5, 54.5, 46.1, 27.2.
Mass Spectrum (ESI+): m/z 221.17 [M+H]⁺.
Application in Drug Synthesis
This compound is a valuable starting material for the synthesis of various drug candidates. The secondary amine of the piperazine ring provides a nucleophilic site for further reactions, such as alkylation, acylation, and reductive amination, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
Synthesis of ORL1 Receptor Agonists
The 3-phenoxypropyl piperidine/piperazine scaffold has been identified as a key pharmacophore for the development of potent and selective ORL1 (NOP) receptor agonists. These compounds have potential therapeutic applications in pain management and other neurological disorders.
This protocol describes a representative synthesis of an ORL1 agonist through the alkylation of this compound with a suitable electrophile.
Materials:
-
This compound
-
1-(2-Chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.1 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents).
-
Add 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (1 equivalent) to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the target ORL1 agonist.
| Parameter | Value |
| Yield | 75-85% |
| Purity (HPLC) | >98% |
| ¹H NMR | Consistent with the proposed structure |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the target molecule |
| ORL1 Ki | Low nanomolar range |
Signaling Pathway of the ORL1 (NOP) Receptor
The ORL1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[2][3] Activation of the ORL1 receptor by an agonist, such as a derivative of this compound, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This signaling pathway also involves the modulation of ion channels, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca²⁺ channels.[4] These actions collectively lead to a reduction in neuronal excitability.
Synthesis of Opioid Receptor Antagonists
The 1-substituted 4-(3-hydroxyphenyl)piperazine scaffold, which can be derived from precursors like this compound through modifications, has been identified as a novel class of pure opioid receptor antagonists.[5] These compounds show potential for the treatment of opioid addiction and overdose.
General Synthetic Workflow for Opioid Antagonists
The synthesis of these antagonists typically involves the reaction of a suitably substituted piperazine, which can be prepared from this compound, with an appropriate electrophile to introduce the desired N-substituent.
Signaling Pathways of Opioid Receptors (μ, κ, δ)
Classical opioid receptors (μ, κ, and δ) are also Gi/o-coupled GPCRs.[6] Their activation by agonists leads to similar intracellular signaling events as the ORL1 receptor, including the inhibition of adenylyl cyclase and modulation of ion channels, ultimately resulting in analgesia and other opioid effects. Opioid antagonists, derived from precursors like this compound, competitively bind to these receptors, blocking the effects of opioid agonists.
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of a wide range of pharmacologically active compounds. Its utility in the development of ORL1 receptor agonists and opioid receptor antagonists highlights its importance in modern drug discovery. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, enabling the efficient synthesis and exploration of novel drug candidates based on this privileged scaffold.
References
- 1. Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. rsc.org [rsc.org]
- 6. CN1473820A - Process for preparing naftopidil - Google Patents [patents.google.com]
Methodological & Application
Synthesis Protocol for 1-(3-Phenoxypropyl)piperazine Derivatives: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Phenoxypropyl)piperazine derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2][3][4] The piperazine moiety is a common scaffold in many approved drugs due to its favorable physicochemical properties and its ability to interact with various biological targets.[2][5] These derivatives have been investigated for their potential as antipsychotic, antidepressant, anxiolytic, and antihypertensive agents.[1][3] Notably, the this compound core is a key structural component of pharmacologically active agents like Naftopidil, an α1-adrenoceptor antagonist.[6][7][8] This document provides a detailed protocol for the synthesis of this compound derivatives, focusing on the common and effective method of N-alkylation of piperazine with a suitable 3-phenoxypropyl halide.
General Synthesis Pathway
The primary synthetic route involves the nucleophilic substitution reaction between a piperazine derivative and a 1-halo-3-phenoxypropane derivative. To control the selectivity of the reaction and avoid the formation of undesired bis-alkylated products, it is often advantageous to use a piperazine with one nitrogen atom protected by a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[9] The synthesis can be broadly divided into three key stages: preparation of the 3-phenoxypropyl halide, N-alkylation of the piperazine, and deprotection (if necessary).
Experimental Protocols
Protocol 1: Synthesis of 1-(3-Bromopropoxy)benzene
This protocol describes the synthesis of the alkylating agent, 1-(3-bromopropoxy)benzene, from phenol and 1,3-dibromopropane.
Materials:
-
Phenol
-
1,3-Dibromopropane
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
-
Magnetic Stirrer and Hotplate
-
Standard Glassware (round-bottom flask, condenser, separatory funnel, etc.)
Procedure:
-
To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1,3-dibromopropane (3.0 eq) to the reaction mixture.
-
Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(3-bromopropoxy)benzene.
Protocol 2: Synthesis of tert-Butyl 4-(3-Phenoxypropyl)piperazine-1-carboxylate
This protocol details the N-alkylation of N-Boc-piperazine with the previously synthesized 1-(3-bromopropoxy)benzene.
Materials:
-
1-(3-Bromopropoxy)benzene (from Protocol 1)
-
tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
-
Magnetic Stirrer and Hotplate
-
Standard Glassware
Procedure:
-
To a solution of N-Boc-piperazine (1.2 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 1-(3-bromopropoxy)benzene (1.0 eq).
-
Stir the reaction mixture at 80°C for 12-18 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and filter.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(3-phenoxypropyl)piperazine-1-carboxylate.
Protocol 3: Deprotection to Yield this compound
This final step removes the Boc protecting group to yield the desired product.
Materials:
-
tert-Butyl 4-(3-phenoxypropyl)piperazine-1-carboxylate (from Protocol 2)
-
Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) in Dioxane
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
-
Magnetic Stirrer
-
Standard Glassware
Procedure:
-
Dissolve tert-butyl 4-(3-phenoxypropyl)piperazine-1-carboxylate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5.0 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Data Presentation
| Step | Reactants | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Protocol 1 | Phenol, 1,3-Dibromopropane | Acetone | K₂CO₃ | Reflux | 12-16 | 70-85 |
| Protocol 2 | 1-(3-Bromopropoxy)benzene, N-Boc-piperazine | Acetonitrile | K₂CO₃ | 80 | 12-18 | 80-95 |
| Protocol 3 | tert-Butyl 4-(3-phenoxypropyl)piperazine-1-carboxylate | Dichloromethane | - | 0 - RT | 2-4 | >95 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Visualization of the Synthesis Workflow
The following diagram illustrates the general synthetic scheme for preparing this compound derivatives.
Caption: General synthesis scheme for this compound.
This application note provides a foundational protocol for the synthesis of this compound derivatives. Researchers can adapt and optimize these methods for the preparation of a diverse library of analogs for further pharmacological evaluation. It is crucial to perform all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment. Characterization of intermediates and the final product should be performed using standard analytical techniques such as NMR, Mass Spectrometry, and HPLC to confirm identity and purity.
References
- 1. SYNTHESIS AND PHARMACOLOGICAL STUDY OF NEW PIPERAZINE DERIVATIVES. 3. PHENOXYALKYLPIPERAZINES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a new pharmacological activity of the phenylpiperazine derivative naftopidil: tubulin-binding drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of 1-(3-Phenoxypropyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction The N-alkylation of piperazine scaffolds is a fundamental transformation in medicinal chemistry, crucial for the synthesis of a wide array of pharmacologically active agents. The piperazine moiety, present in numerous approved drugs, often serves as a versatile linker that can be functionalized to modulate properties such as solubility, lipophilicity, and receptor binding affinity. 1-(3-Phenoxypropyl)piperazine is a common building block, and its derivatization via alkylation of the secondary amine allows for the exploration of new chemical space in drug discovery programs.
This document provides a detailed protocol for the N-alkylation of this compound using direct alkylation with alkyl halides, a robust and widely applicable method.[1] Strategies to ensure selective mono-alkylation and purification techniques are also discussed.
General Reaction Scheme The reaction involves the nucleophilic substitution of a halide from an alkylating agent (R-X) by the secondary amine of the piperazine ring. A non-nucleophilic base is used to neutralize the hydrogen halide byproduct, driving the reaction to completion.
-
Starting Material : this compound
-
Alkylating Agent : Alkyl Halide (e.g., R-Br, R-I)
-
Base : Inorganic base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent : Polar aprotic solvent (e.g., Acetonitrile, DMF)
Experimental Protocol: Direct N-Alkylation
This protocol describes a general and efficient procedure for the mono-N-alkylation of this compound.
Materials and Equipment
-
This compound
-
Alkyl halide (R-X) (1.1 - 1.2 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃), finely ground (2.0 equivalents)
-
Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Standard laboratory glassware for extraction and purification
-
Silica gel for column chromatography
Procedure
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition : Add anhydrous acetonitrile (or DMF for less soluble reagents) to the flask to create a stirrable suspension (approx. 0.1-0.2 M concentration of the piperazine substrate).[1]
-
Addition of Alkylating Agent : While stirring the suspension, slowly add the alkyl halide (1.1 eq) to the reaction mixture at room temperature. Slow, dropwise addition is recommended to minimize potential di-alkylation.[1]
-
Reaction Conditions : Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.
-
Monitoring the Reaction : Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Filter the suspension to remove the inorganic salts (K₂CO₃ and potassium halide byproduct). Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification :
-
Dissolve the crude residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic solution with water and then with brine to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the pure N-alkylated product.[1] The high polarity of piperazine derivatives can sometimes lead to challenges in chromatography.[2]
-
Data Summary
The efficiency of the N-alkylation reaction can vary based on the alkylating agent used and the specific reaction conditions. The following table summarizes typical quantitative data for N-alkylation reactions of substituted piperazines.
| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzyl Bromide | K₂CO₃ | MeCN | 80 | 12-16 | 75-85 |
| Ethyl Bromoacetate | K₂CO₃ | THF | 65 | 16 | ~70 |
| 1-Bromobutane | K₂CO₃ | THF | 70 | 18 | 70-80[3] |
| 4-(Trifluoromethyl)benzyl chloride | Pyridine | THF | Room Temp | 16 | ~81[4] |
Experimental Workflow Diagram
Caption: Workflow for the direct N-alkylation of this compound.
References
Application Note: HPLC Purity Determination of 1-(3-Phenoxypropyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Phenoxypropyl)piperazine is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Ensuring the purity of this starting material is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds. This document provides a detailed protocol for the determination of this compound purity using a Reverse-Phase HPLC (RP-HPLC) method with UV detection. The method is designed to separate the main component from potential impurities and degradation products.
Principle
This method employs reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent (acetonitrile) and an aqueous buffer. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The phenoxy group in this compound allows for sensitive detection using a UV spectrophotometer.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or purified water)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Prepare a 20 mM potassium dihydrogen phosphate solution by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic Solvent): Acetonitrile (100%).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent to obtain a final concentration of approximately 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution in the same manner as the standard solution.
Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization for specific HPLC systems and columns.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0 |
| B: Acetonitrile | |
| Gradient Elution | 0-5 min: 30% B |
| 5-20 min: 30% to 70% B | |
| 20-25 min: 70% B | |
| 25-26 min: 70% to 30% B | |
| 26-30 min: 30% B (equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 239 nm |
| Injection Volume | 10 µL |
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria are as follows:
-
Tailing Factor (Asymmetry Factor): Not more than 2.0 for the this compound peak.
-
Theoretical Plates: Not less than 2000 for the this compound peak.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
Data Analysis and Calculation
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The following table summarizes hypothetical quantitative data for the validation of this analytical method. Actual results will vary depending on the specific sample and instrumentation.
| Parameter | Result |
| Retention Time (this compound) | ~ 15.2 min |
| Linearity (Concentration Range) | 1 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Precision (%RSD, n=6) | < 1.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC purity determination.
Logical Relationship of Method Validation
This diagram shows the key parameters evaluated during the validation of the analytical method.
Application Note: GC-MS Analysis of 1-(3-Phenoxypropyl)piperazine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Phenoxypropyl)piperazine is a chemical intermediate used in the synthesis of various pharmaceutical compounds. As with any chemical synthesis, the reaction mixture can contain the desired product alongside unreacted starting materials, byproducts, and other impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in such mixtures. This application note provides a detailed protocol for the GC-MS analysis of this compound and its potential reaction products.
The synthesis of this compound typically involves the N-alkylation of piperazine with a 3-phenoxypropyl halide. This process can lead to several impurities, including unreacted starting materials and over-alkylated byproducts. Monitoring the purity of the final product and identifying these impurities is crucial for quality control and process optimization in drug development.
Experimental Protocols
This section details the methodology for the GC-MS analysis of a this compound reaction mixture.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis.
-
Sample Dilution: Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Solvent Addition: Dissolve the sample in a suitable volatile solvent such as methanol or dichloromethane. Fill the flask to the mark with the chosen solvent.
-
Homogenization: Ensure the sample is completely dissolved by vortexing or sonicating the solution for 2-5 minutes.
-
Filtration (Optional): If the sample solution contains particulate matter, filter it through a 0.45 µm syringe filter into a clean GC vial to prevent contamination of the GC inlet.
-
Internal Standard: For quantitative analysis, add a known concentration of an appropriate internal standard to the sample solution. The choice of internal standard should be a compound that is chemically similar to the analyte but does not co-elute with any components of the reaction mixture.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis. These may be optimized based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column[1] |
| Injector Temperature | 280 °C |
| Injection Mode | Split (Split Ratio 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[1] |
| Mass Scan Range | m/z 40-500[1] |
| Solvent Delay | 3 minutes |
Data Presentation: Quantitative Analysis
The following table summarizes hypothetical quantitative data for a typical reaction mixture of this compound. This data is for illustrative purposes to demonstrate the type of results that can be obtained with this method. Actual results will vary depending on the specific reaction conditions.
| Compound | Retention Time (min) | Key m/z Fragments | Relative Abundance (%) |
| Piperazine (Starting Material) | 5.2 | 86, 56, 42 | 5 |
| 1-Bromo-3-phenoxypropane (Starting Material) | 10.8 | 215, 121, 94, 77 | 3 |
| This compound (Product) | 14.5 | 234, 132, 100, 77 | 85 |
| 1,4-bis(3-phenoxypropyl)piperazine (Byproduct) | 22.1 | 368, 234, 132 | 7 |
Note: The relative abundance is calculated based on the peak area of each compound in the total ion chromatogram (TIC).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound reaction products.
Caption: Workflow for GC-MS analysis of this compound.
Discussion
The described GC-MS method provides a robust and reliable approach for the analysis of this compound and its reaction products. The use of a non-polar column like the HP-5ms allows for good separation of the components based on their boiling points and polarities. Electron ionization at 70 eV ensures reproducible fragmentation patterns, which are crucial for compound identification through mass spectral library searching and manual interpretation.
The major fragmentation of this compound is expected to involve cleavage of the propyl chain and fragmentation of the piperazine ring. Key fragments would likely include the molecular ion (m/z 234), a fragment corresponding to the phenoxypropyl group, and fragments characteristic of the piperazine ring (e.g., m/z 100).
For accurate quantification, the development of a calibration curve using certified reference standards for each identified compound is recommended. In the absence of commercial standards for impurities, their relative abundance can be estimated based on their peak areas relative to the main product, assuming similar ionization efficiencies.
Conclusion
This application note outlines a comprehensive GC-MS protocol for the qualitative and quantitative analysis of this compound reaction products. The provided methodology, including sample preparation, instrumental conditions, and data analysis workflow, serves as a valuable resource for researchers and professionals in the pharmaceutical industry. This method can be effectively employed for quality control, impurity profiling, and optimization of the synthesis of this compound and related compounds.
References
Application Notes and Protocols for In Vitro Assay of 1-(3-Phenoxypropyl)piperazine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Phenoxypropyl)piperazine and its derivatives represent a class of pharmacologically active compounds with demonstrated activity at various G-protein coupled receptors (GPCRs), including serotonin, dopamine, and alpha-adrenergic receptors.[1] These receptors are critical targets in the development of therapeutics for a range of central nervous system disorders. This document provides detailed protocols for in vitro assays to characterize the binding affinity and functional activity of this compound at key receptor subtypes. The following protocols are designed to be adaptable for high-throughput screening and detailed pharmacological characterization.
I. Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity of a test compound for a specific receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. The test compound's ability to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated.
A. Protocol: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is designed to determine the binding affinity of this compound for the human dopamine D2 receptor.
Materials:
-
Human D2 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)
-
[³H]-Spiperone (radioligand)
-
Haloperidol (reference compound)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
96-well microplates
Experimental Workflow:
Caption: Workflow for Dopamine D2 Receptor Radioligand Binding Assay.
Procedure:
-
Prepare serial dilutions of this compound and the reference compound (haloperidol) in the assay buffer.
-
In a 96-well microplate, add 25 µL of the test compound or vehicle (for total binding) or a saturating concentration of a non-radiolabeled ligand (for non-specific binding).
-
Add 25 µL of [³H]-Spiperone to each well.
-
Add 200 µL of the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Harvest the samples by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. Protocol: Radioligand Binding Assay for Serotonin 5-HT2A Receptor
This protocol is for determining the binding affinity of this compound for the human serotonin 5-HT2A receptor.
Materials:
-
Human 5-HT2A receptor-expressing cell membranes
-
[³H]-Ketanserin (radioligand)
-
Ketanserin (reference compound)
-
Assay Buffer: 50 mM Tris-HCl, 0.1% ascorbic acid, 10 µM pargyline, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
96-well microplates
The experimental workflow and data analysis are similar to the D2 receptor binding assay, with adjustments for the specific reagents and incubation times as needed.
C. Protocol: Radioligand Binding Assay for Alpha-1 Adrenergic Receptor
This protocol is for determining the binding affinity of this compound for the alpha-1 adrenergic receptor.[2]
Materials:
-
Rat brain homogenates or cell lines expressing alpha-1 adrenergic receptors.[2]
-
[³H]-Prazosin (radioligand)
-
Prazosin (reference compound)
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
96-well microplates
The experimental workflow and data analysis follow the same principles as the D2 receptor binding assay.
II. Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. These assays measure the cellular response following receptor activation or inhibition.
A. Protocol: cAMP Assay for Dopamine D2 Receptor (Gi-coupled)
The D2 receptor is typically coupled to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This assay measures the ability of this compound to modulate cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing the human D2 receptor
-
Forskolin (adenylyl cyclase activator)
-
Dopamine (reference agonist)
-
Haloperidol (reference antagonist)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture medium
-
Stimulation buffer
Signaling Pathway:
References
- 1. Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further validation of in vivo and in vitro pharmacological procedures for assessing the alpha 2/alpha 1-selectivity of test compounds: (1). Alpha-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
Application Notes: Proliferation Assays Using 1-(3-Phenoxypropyl)piperazine
References
- 1. benchchem.com [benchchem.com]
- 2. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. SRB assay for measuring target cell killing [protocols.io]
Application Notes and Protocols for Receptor Binding Assays of Phenoxypropylpiperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxypropylpiperazine derivatives represent a significant class of compounds in medicinal chemistry, demonstrating notable affinity and selectivity for various G protein-coupled receptors (GPCRs), particularly within the serotonergic and dopaminergic systems. These compounds are of considerable interest for the development of novel therapeutics targeting a range of central nervous system (CNS) disorders. Characterizing the binding properties of these molecules to their specific receptor targets is a critical step in the drug discovery process. Radioligand binding assays are a robust and sensitive method for determining the affinity of a compound for a receptor, providing essential data such as the inhibition constant (Ki). This document provides a detailed protocol for conducting competitive radioligand binding assays to evaluate the interaction of phenoxypropylpiperazine compounds with serotonin and dopamine receptors.
Data Presentation
The following tables summarize the binding affinities (Ki) of representative phenoxypropylpiperazine and related arylpiperazine derivatives for key serotonin and dopamine receptor subtypes. This data is crucial for understanding the structure-activity relationships (SAR) and selectivity profiles of these compounds.
Table 1: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives for Serotonin Receptors
| Compound Reference | Linker/Scaffold | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | 5-HT7 Receptor (Ki, nM) |
| Compound 2 | 3-chloroarylpiperazinylalkyl 8-alkoxy-purine-2,6-dione | 12 | 15 | - |
| Compound 3 | 3-chloroarylpiperazinylalkyl 8-alkoxy-purine-2,6-dione | 15 | 28 | - |
| Compound 8b | Biphenyl-like system with tetramethylene spacer | - | - | 9.38 |
| Compound 11b | Biphenyl-like system with tetramethylene spacer | - | - | 79.4 |
| Compound 9b | Biphenyl-like system with trimethylene spacer | - | 39.4 | - |
| Compound 12b | Biphenyl-like system with trimethylene spacer | - | 1492 | - |
Data compiled from multiple sources.[1][2]
Table 2: Binding Affinities (Ki, nM) of Phenylpiperazine Derivatives for Dopamine Receptors
| Compound Reference | Receptor Subtype | Ki (nM) |
| Phenylpiperazine Derivative 5 | D2 | 27.7 |
| D3 | 0.17 | |
| D4 | 246 |
Data compiled from a study on 4-phenylpiperazine derivatives.[3][4]
Experimental Protocols
This section details a generalized competitive radioligand binding assay protocol that can be adapted for various phenoxypropylpiperazine compounds targeting serotonin or dopamine receptors.
Materials and Reagents
-
Receptor Source: Cell membranes from CHO-K1 or HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, D2).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-Ketanserin for 5-HT2A, [³H]-SB269970 for 5-HT7).[1]
-
Test Compounds: Phenoxypropylpiperazine derivatives of interest.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 1 µM methysergide for 5-HT2A, 25 µM clozapine for 5-HT7).[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well Assay Plates.
-
Glass Fiber Filters.
-
Cell Harvester.
-
Scintillation Vials.
-
Scintillation Cocktail.
-
Liquid Scintillation Counter.
Membrane Preparation
-
Culture cells expressing the receptor of interest to a sufficient density.
-
Harvest the cells and centrifuge at a low speed to pellet.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the cell suspension using a Dounce homogenizer or a polytron.
-
Centrifuge the homogenate at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Binding Assay Procedure
-
Prepare serial dilutions of the phenoxypropylpiperazine test compounds in the assay buffer.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add assay buffer, the appropriate concentration of the radioligand, and the membrane preparation.
-
Non-specific Binding (NSB): Add the non-specific binding control, the radioligand, and the membrane preparation.
-
Competitive Binding: Add the serially diluted test compounds, the radioligand, and the membrane preparation.
-
-
The final assay volume is typically 200-250 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate.
-
Count the radioactivity in a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
For the competitive binding wells, calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the 5-HT1A and D2 receptors, common targets for phenoxypropylpiperazine compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. 7-3-Chlorophenypiperazinylalkyl derivatives of 8-alkoxy-purine-2,6-dione as a serotonin receptor ligands with potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders | Technology Transfer [techtransfer.nih.gov]
Application Notes and Protocols: 1-(3-Phenoxypropyl)piperazine in Central Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Phenoxypropyl)piperazine and its derivatives represent a class of compounds with significant potential in central nervous system (CNS) research. These molecules, many of which are piperazine derivatives, have been investigated for their interactions with various CNS targets, demonstrating a range of pharmacological activities including antipsychotic, antidepressant, and anxiolytic effects. A notable analog, BP 897, has been extensively studied as a selective ligand for the dopamine D3 receptor, a key target in the treatment of substance use disorders and other neurological conditions.[1][2] This document provides detailed application notes and protocols for the use of this compound and its analogs in CNS research, with a focus on its role as a dopamine D3 receptor modulator.
Physicochemical Properties
While detailed experimental data for this compound is not extensively published, its basic physicochemical properties are available.
| Property | Value |
| CAS Number | 41298-49-1[3][4] |
| Molecular Formula | C13H20N2O[3][4] |
| Molecular Weight | 220.31 g/mol [3] |
| Melting Point | 150-152°C[3] |
| Boiling Point | 354.6°C[3] |
| Flash Point | 168.2°C[3] |
| Density | 1.019 g/cm³[3] |
Biological Activity and Data Presentation
The primary mechanism of action for analogs of this compound, such as BP 897, is through modulation of the dopamine D3 receptor.[1][2] These compounds have shown high affinity and selectivity for the D3 receptor over the D2 receptor. The functional activity of these compounds can be complex, with some studies describing them as partial agonists, while others classify them as antagonists.[2][5] This dual activity profile makes them particularly interesting for therapeutic development.
In Vitro Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of the well-studied analog BP 897 for various CNS receptors. This data is crucial for understanding the compound's selectivity and potential off-target effects.
| Compound | Receptor | Ki (nM) | Selectivity (D3 vs. D2) |
| BP 897 | Dopamine D3 | 0.92[1][2] | 70-fold[1][2] |
| Dopamine D2 | ~64.4 | ||
| Serotonin 5-HT1A | 84[1][2] | ||
| Adrenergic-α1 | 60[1][2] | ||
| Adrenergic-α2 | 83[1][2] |
In Vitro Functional Activity
The functional activity of BP 897 has been assessed in various cell-based assays. The results indicate a partial agonist or antagonist profile depending on the experimental system.
| Assay | Cell Line | Effect | Potency |
| cAMP Assay | D3-expressing NG108-15 cells | Decrease in forskolin-stimulated cAMP levels[1][2] | - |
| Mitogenesis Assay | D3-expressing NG108-15 cells | Stimulation of mitogenesis[1][2] | - |
| GTPγS Binding Assay | CHO cells with expressed D3 receptors | Potent inhibition of dopamine agonist effects | pIC50 = 9.51[2] |
| Acidification Rate Assay | CHO cells with expressed D3 receptors | Potent inhibition of dopamine agonist effects | pIC50 = 9.43[2] |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the potential of BP 897 in treating substance use disorders.
| Animal Model | Effect | Dose |
| Cocaine-seeking behavior in rats | Reduction in cocaine-seeking behavior[2] | 1 mg/kg, i.p.[2] |
| Cocaine self-administration in rhesus monkeys | Reduction in cocaine self-administration[2] | Not specified |
| L-DOPA-induced dyskinesia in MPTP-treated monkeys | Reduction in dyskinesia[1][2] | Not specified |
Experimental Protocols
In Vitro Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound or its analogs to dopamine D3 and D2 receptors.
Materials:
-
HEK293 cells expressing human D3 or D2 receptors
-
Radioligand (e.g., [3H]spiperone or a D3-selective radioligand)
-
Test compound (this compound or analog)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding determinator (e.g., 10 µM haloperidol)
-
Glass fiber filters
-
Scintillation counter and cocktail
Protocol:
-
Prepare cell membranes from HEK293 cells expressing the receptor of interest.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand solution, and 50 µL of various concentrations of the test compound.
-
For determining non-specific binding, add 50 µL of the non-specific binding determinator instead of the test compound.
-
Initiate the binding reaction by adding 50 µL of the cell membrane suspension.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value using competitive binding analysis software (e.g., Prism).
cAMP Functional Assay
This protocol assesses the functional activity of the test compound as an agonist or antagonist at D3 receptors by measuring its effect on cAMP levels.
Materials:
-
CHO or HEK293 cells expressing the D3 receptor
-
Forskolin
-
Test compound
-
Dopamine (as a reference agonist)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium
Protocol:
-
Seed the D3-expressing cells in a 96-well plate and grow to confluency.
-
Wash the cells with serum-free medium.
-
To assess agonist activity, add various concentrations of the test compound and incubate for a specified time.
-
To assess antagonist activity, pre-incubate the cells with various concentrations of the test compound before adding a fixed concentration of dopamine.
-
In both cases, stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves and calculate EC50 or IC50 values.
In Vivo Model of Cocaine-Seeking Behavior
This protocol evaluates the efficacy of the test compound in a rat model of cocaine-seeking behavior.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump
-
Cocaine hydrochloride
-
Test compound
-
Saline solution
Protocol:
-
Surgery: Implant intravenous catheters into the jugular veins of the rats. Allow for a recovery period.
-
Cocaine Self-Administration Training: Train the rats to self-administer cocaine by pressing a lever, which delivers an intravenous infusion of cocaine paired with a cue light. Continue training until a stable baseline of responding is achieved.
-
Extinction: Replace the cocaine solution with saline. The lever presses no longer result in cocaine infusion or the cue light. Continue extinction sessions until lever pressing significantly decreases.
-
Reinstatement Test:
-
Administer the test compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at a specified time before the test session.
-
Place the rats back into the operant chambers.
-
Present the cocaine-associated cue (e.g., cue light) to reinstate cocaine-seeking behavior (lever pressing).
-
Record the number of active and inactive lever presses.
-
-
Data Analysis: Compare the number of active lever presses between the test compound-treated group and the vehicle-treated group to determine the effect of the compound on cue-induced reinstatement of cocaine-seeking.
Signaling Pathways and Experimental Workflows
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the D3 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is a key modulator of neuronal excitability and signaling.
Caption: Dopamine D3 receptor signaling pathway.
General Experimental Workflow for CNS Compound Characterization
The characterization of a novel CNS compound like this compound typically follows a multi-stage process, from initial in vitro screening to in vivo behavioral assessment.
References
- 1. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BP 897, a Selective Dopamine D3 Receptor Ligand with Therapeutic Potential for the Treatment of Cocaine‐Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. The dopamine D3 receptor partial agonist, BP 897, is an antagonist at human dopamine D3 receptors and at rat somatodendritic dopamine D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-(3-Phenoxypropyl)piperazine in Antimicrobial Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of piperazine derivatives, with a focus on 1-(3-Phenoxypropyl)piperazine, in the field of antimicrobial research. It includes detailed protocols for evaluating antimicrobial efficacy, data presentation guidelines, and visualizations of experimental workflows and potential mechanisms of action.
Introduction
Piperazine and its derivatives are a well-established class of heterocyclic compounds recognized for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The piperazine nucleus is considered a "privileged structure" in medicinal chemistry due to its frequent presence in biologically active compounds.[1][3] The growing challenge of microbial resistance to existing antibiotics necessitates the exploration of novel antimicrobial agents, and piperazine derivatives represent a promising area of research.[2] While extensive research exists for various piperazine derivatives, this document will focus on the potential antimicrobial applications of this compound and provide generalized protocols for its evaluation.
Antimicrobial Activity of Piperazine Derivatives
Numerous studies have demonstrated the significant antibacterial and antifungal activities of various N-substituted piperazine derivatives.[4][5] These compounds have shown efficacy against a range of both Gram-positive and Gram-negative bacteria, including clinically relevant strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[4][6] Some derivatives have also exhibited potent antifungal activity against species such as Candida albicans and Aspergillus niger.[6][7] The mechanism of action for many piperazine-based antimicrobials is still under investigation but is thought to involve the disruption of bacterial cell wall synthesis, protein synthesis, nucleic acid synthesis, or cell membrane integrity.
Data Presentation: Antimicrobial Activity of Piperazine Derivatives
The following tables summarize representative quantitative data from studies on various piperazine derivatives to illustrate how experimental results for this compound could be presented.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Piperazine Derivatives
| Compound/Derivative | Organism | MIC (µg/mL) | Reference |
| Chalcone-piperazine derivative | Candida albicans | 2.22 | [6] |
| Sparfloxacin-Gatifloxacin derivative | Gram-positive bacteria | 1-5 | [6] |
| N-nicotinoyl-piperazinyl-quinolone | Various bacteria | Moderate to Significant | [6] |
| Iminophosphorane-piperazine derivative | Gram-positive bacteria | 1-5 | [6] |
| 1,3,4-thiadiazole-piperazine (Compound 4) | S. aureus | 16 | [2] |
| 1,3,4-thiadiazole-piperazine (Compound 6c) | S. aureus | 16 | [2] |
| 1,3,4-thiadiazole-piperazine (Compound 6d) | B. subtilis | 16 | [2] |
| Piperazine Compound RL-308 | Shigella flexineri | 2 | [8] |
| Piperazine Compound RL-308 | S. aureus | 4 | [8] |
| Piperazine Compound RL-308 | MRSA | 16 | [8] |
Table 2: Minimum Bactericidal Concentration (MBC) of a Representative Piperazine Derivative
| Compound | Organism | MBC (µg/mL) | Reference |
| Piperazine Compound RL-308 | Shigella flexineri | 4 | [8] |
| Piperazine Compound RL-308 | S. aureus | 8 | [8] |
| Piperazine Compound RL-308 | MRSA | 32 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antimicrobial activity of this compound.
1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
-
Materials:
-
This compound (test compound)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Gentamicin)[1]
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)[1]
-
Sterile 96-well microtiter plates[1]
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)[1]
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard[8]
-
-
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Further dilute in MHB to the desired starting concentration.[1]
-
Bacterial Inoculum Preparation: From a fresh 18-24 hour culture on Mueller-Hinton Agar (MHA), select 3-5 isolated colonies.[1] Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1][8] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in MHB. The typical volume in each well is 100 µL.[1]
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, except for the negative control wells.
-
Controls:
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[1]
-
2. Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[1]
-
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that shows no visible growth.[1]
-
Spread the aliquot onto a fresh MHA plate.[1]
-
Incubate the MHA plates at 37°C for 18-24 hours.[1]
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[1]
-
3. Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
-
Protocol:
-
Prepare a bacterial lawn by evenly spreading the standardized bacterial inoculum (0.5 McFarland) onto an MHA plate.
-
Impregnate sterile filter paper discs with a known concentration of this compound.
-
Place the discs onto the surface of the agar.
-
Incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited). The size of the zone is proportional to the susceptibility of the organism to the compound.
-
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC determination.
Potential Antimicrobial Mechanisms of Action
Caption: Potential cellular targets for antimicrobial agents.
Conclusion
While specific antimicrobial data for this compound is not yet widely published, the broader class of piperazine derivatives has demonstrated significant potential as a source of new antimicrobial agents. The protocols and methodologies outlined in this document provide a robust framework for the systematic evaluation of this compound's efficacy against a variety of microbial pathogens. Further research into its specific mechanism of action and in vivo activity is warranted to fully assess its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. apjhs.com [apjhs.com]
- 4. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. ijbpas.com [ijbpas.com]
- 8. ijcmas.com [ijcmas.com]
Application Note: Protocol for Evaluating the Anthelmintic Potential of Piperazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction Helminth infections pose a significant threat to human and animal health, and the emergence of anthelmintic resistance necessitates the development of new therapeutic agents.[1] Piperazine and its derivatives have long been a key component in treating helminthiasis, particularly against infections with Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm).[2][3] These compounds function by inducing flaccid paralysis in the worms, leading to their expulsion from the host's gastrointestinal tract.[2][4] This document provides a standardized protocol for the preclinical evaluation of novel piperazine derivatives, covering their mechanism of action, detailed experimental workflows, and methods for data analysis.
Mechanism of Action: GABA Receptor Agonism The primary anthelmintic effect of piperazine is achieved through its role as an agonist of the inhibitory gamma-aminobutyric acid (GABA) receptors in the neuromuscular systems of nematodes.[1][3] This interaction is highly selective because, in vertebrates, GABA receptors are primarily located in the central nervous system, whereas in helminths, they are key components of the peripheral neuromuscular junction.[3][4]
Piperazine's binding to these GABA receptors activates chloride ion channels, causing an influx of chloride ions (Cl-).[3] This leads to hyperpolarization of the muscle cell membrane, making it unresponsive to excitatory stimuli and resulting in flaccid paralysis.[3][5] The paralyzed worm is unable to maintain its position in the host's gut and is subsequently expelled by normal peristalsis.[3][6]
Caption: Mechanism of action for Piperazine derivatives on helminth GABA receptors.
Experimental Design and Workflow
The evaluation of new piperazine derivatives follows a structured progression from initial in vitro screening to more complex in vivo efficacy studies. This workflow ensures that only the most promising candidates advance, saving time and resources.
Caption: General workflow for anthelmintic drug discovery.
Detailed Experimental Protocols
Protocol 1: In Vitro Adult Worm Motility Assay
This primary assay evaluates the direct effect of a compound on the motility and viability of adult worms. The Indian earthworm, Pheretima posthuma, is a common model due to its physiological resemblance to intestinal roundworms.[1][7]
Materials:
-
Healthy, adult earthworms (Pheretima posthuma), 5-8 cm in length.[7]
-
Test Compounds (Piperazine Derivatives) at various concentrations.
-
Standard Drug: Piperazine Citrate (e.g., 10 mg/mL) or Albendazole (e.g., 40 mg/mL).[1][7]
-
Petri dishes, pipettes, stopwatch.
Methodology:
-
Worm Preparation: Collect adult earthworms and wash them with normal saline to remove fecal matter.[7]
-
Group Allocation: Divide worms into groups of 5-6 worms per Petri dish.[1]
-
Treatment Application:
-
Group 1 (Control): Add only the vehicle (e.g., normal saline).
-
Group 2 (Standard): Add the standard drug solution.
-
Group 3-N (Test): Add solutions of the piperazine derivatives at different concentrations.
-
-
Observation: Observe the worms for motility. Note the time taken for paralysis and death.
-
Data Recording: Record the time for paralysis and death for each worm in all groups.
Protocol 2: In Vivo Fecal Egg Count Reduction Test (FECRT)
The FECRT is the standard method for assessing the in vivo efficacy of an anthelmintic by measuring the reduction in nematode egg output after treatment.[1]
Materials:
-
Naturally infected host animals (e.g., sheep, goats, or lab rodents like rats).[1][10]
-
Test compounds and standard anthelmintics.
-
Fecal collection supplies, microscope, McMaster slides, flotation solution (e.g., saturated saline).[1]
Methodology:
-
Animal Selection: Select a group of animals with a sufficient level of natural helminth infection (e.g., >150 eggs per gram of feces).[1]
-
Pre-Treatment Sampling (Day 0): Collect individual fecal samples from all animals before treatment.[1]
-
Group Allocation & Treatment: Randomly allocate animals to control and treatment groups. Administer the specific dose of the piperazine derivative or standard drug to each animal in the treatment groups. The control group remains untreated.[1]
-
Post-Treatment Sampling (Day 10-14): Collect a second set of fecal samples from all animals.[1]
-
Fecal Egg Counting: Use a standardized technique, such as the McMaster method, to count the number of eggs per gram (EPG) for each pre- and post-treatment sample.[1]
-
Data Analysis: Calculate the percentage reduction in fecal egg count (%FECR) for the treated groups compared to the control group. Efficacy is generally confirmed if the reduction is >95%.[1] The formula is: % FECR = [1 - (Mean EPG in Treatment Group Post-Treatment / Mean EPG in Treatment Group Pre-Treatment)] x 100
Data Presentation and Analysis
All quantitative data should be summarized in clear, structured tables to facilitate comparison between derivatives and the standard drug.
Table 1: In Vitro Anthelmintic Activity of Piperazine Derivatives against P. posthuma
| Compound | Concentration (mg/mL) | Mean Time to Paralysis (min) | Mean Time to Death (min) |
| Vehicle (Control) | - | No Paralysis | > 24 hrs |
| Piperazine Citrate (Std.) | 10 | 21 | 59 |
| Derivative 7a | 100 | 33.8 | - |
| Derivative 7c | 100 | 15.6 | - |
| Derivative 5a | 5 | 25 | 45 |
| Derivative 5j | 5 | 22 | 40 |
| Data is illustrative and compiled from multiple sources for comparison.[8][11][12] Time to death for derivatives 7a and 7c was not specified in the source at the reported concentration. |
Table 2: In Vivo Efficacy (Fecal Egg Count Reduction) of Benzimidazole-Piperazine Derivatives
| Compound | Dose (µg/mL) | Efficacy (% Reduction in Parasite Activity) |
| Albendazole (Std.) | 100 | 15.6% |
| Ivermectin (Std.) | 100 | 78.3% |
| Derivative 7c | 100 | 92.7% |
| Data derived from a study on Trichinella spiralis muscle larvae.[11] |
Calculating EC50/IC50 and LD50: For more detailed analysis, dose-response curves can be generated to determine the Effective Concentration (EC50) or Inhibitory Concentration (IC50), which is the concentration of a drug that gives half-maximal response.[13][14] This involves testing a range of drug concentrations and using non-linear regression analysis.[13] Similarly, the Lethal Dose (LD50) in in vivo studies is the dose required to kill 50% of the test population and can be calculated using methods like the log-probit analysis.[15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. Piperazine citrate: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 6. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. [Biological assay of anthelmintic drugs. Determination of DE 50] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents | International Journal of Research in Pharmacology & Pharmacotherapeutics [ijrpp.com]
- 13. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of a larval development assay for the detection of anthelmintic resistance in Ostertagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ayubmed.edu.pk [ayubmed.edu.pk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Phenoxypropyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-(3-Phenoxypropyl)piperazine, particularly focusing on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the nucleophilic substitution reaction (N-alkylation) between piperazine and a suitable 3-phenoxypropyl electrophile, such as 1-bromo-3-phenoxypropane or 1-chloro-3-phenoxypropane. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.
Q2: Why is an excess of piperazine often used in the reaction?
A2: Using a significant excess of piperazine is a common strategy to favor the formation of the mono-substituted product, this compound, over the di-substituted byproduct, 1,4-bis(3-phenoxypropyl)piperazine.[1] The higher concentration of piperazine increases the probability that the electrophile will react with an un-substituted piperazine molecule rather than the desired mono-substituted product.
Q3: What are the primary side reactions that can lead to low yield?
A3: The main side reaction is the formation of the di-substituted piperazine derivative.[1] Other potential side reactions include the hydrolysis of the 3-phenoxypropyl halide if water is present in the reaction mixture, and potential elimination reactions of the alkyl halide under strongly basic conditions, although this is less common for a primary halide.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods help in tracking the consumption of the starting materials (piperazine and the 3-phenoxypropyl halide) and the formation of the desired product and any byproducts.[2]
Troubleshooting Guide
Issue 1: Consistently Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I address them?
Answer: Low yields can stem from several factors, including suboptimal reaction conditions, the formation of side products, or inefficient purification.
Potential Causes and Troubleshooting Steps:
-
Suboptimal Molar Ratio of Reactants: An incorrect stoichiometric ratio can lead to incomplete conversion or the formation of undesired byproducts.
-
Troubleshooting: Systematically vary the molar ratio of piperazine to the 3-phenoxypropyl halide. An excess of piperazine (e.g., 2 to 5 equivalents) is often used to minimize the formation of the di-substituted product.[1]
-
-
Inappropriate Base or Solvent: The choice of base and solvent can significantly impact the reaction kinetics and pathway.
-
Troubleshooting: Screen different solvent and base combinations. For instance, changing the solvent from acetonitrile (ACN) to a less polar solvent like tetrahydrofuran (THF) or a protic solvent like isopropanol can alter the reaction outcome. Similarly, using a milder inorganic base like potassium carbonate (K₂CO₃) or a stronger organic base like triethylamine (TEA) can influence the reaction rate and side product formation.[2]
-
-
Incorrect Reaction Temperature: Temperatures that are too low can lead to very slow reaction rates, while temperatures that are too high can promote side reactions.
-
Troubleshooting: Optimize the reaction temperature. Running the reaction at room temperature for a longer duration or gently heating to 40-60°C can improve the yield. Monitor the reaction progress at different temperatures to find the optimal condition.[2]
-
Issue 2: Significant Formation of the Di-substituted Byproduct
Question: I am observing a significant amount of 1,4-bis(3-phenoxypropyl)piperazine in my reaction mixture. How can I minimize this?
Answer: The formation of the di-substituted byproduct is a common issue in the N-alkylation of piperazine.
Potential Causes and Troubleshooting Steps:
-
Insufficient Excess of Piperazine: If the amount of piperazine is not sufficiently high, the mono-substituted product can effectively compete with piperazine for the remaining electrophile.
-
Troubleshooting: Increase the excess of piperazine. Using 3 to 5 equivalents of piperazine relative to the 3-phenoxypropyl halide is a good starting point.
-
-
Slow Addition of the Electrophile: Adding the electrophile all at once can create localized high concentrations, favoring di-substitution.
-
Troubleshooting: Add the 3-phenoxypropyl halide dropwise to the stirred solution of piperazine over a period of time (e.g., 1-2 hours). This maintains a high concentration of piperazine relative to the electrophile throughout the reaction.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate the pure this compound from the reaction mixture.
Answer: Purification can be challenging due to the similar polarities of the product and unreacted piperazine, as well as the di-substituted byproduct.
Potential Causes and Troubleshooting Steps:
-
Co-elution during Column Chromatography: The product and byproducts may have similar retention factors on silica gel.
-
Troubleshooting: Optimize the eluent system for column chromatography. A gradient elution with a mixture of a non-polar solvent (e.g., heptane or hexane) and a polar solvent (e.g., ethyl acetate) with a small amount of a basic modifier like triethylamine can improve separation.
-
-
Product is Water-Soluble: If the product has some water solubility, it can be lost during aqueous work-up.
-
Troubleshooting: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). An acid-base extraction can also be effective. By acidifying the aqueous layer, the piperazine-containing compounds will be protonated and remain in the aqueous phase, while non-basic impurities can be extracted. Then, basifying the aqueous layer and extracting will recover the desired product.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for N-Alkylation of Piperazine Derivatives (Example Data)
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | ACN | 90 | 3-8 | 65-94 |
| 2 | Pyridine (3.0) | THF | rt | 16 | 81 |
| 3 | NaH (2.0) | THF | rt | 2 | 87 |
| 4 | DIPEA (3.0) | THF | rt | 16 | 37 |
| 5 | TEA (3.0) | THF | rt | 16 | 35 |
This table presents example data from the synthesis of piperazine derivatives to illustrate how reaction conditions can be optimized.[2] "rt" denotes room temperature.
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation
1. Reactant Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (4 equivalents) in a suitable solvent such as acetonitrile (ACN) or isopropanol.
-
Add a base, such as potassium carbonate (K₂CO₃, 2 equivalents).
2. Reaction Setup:
-
Stir the mixture at room temperature.
3. Addition of Electrophile:
-
Slowly add 1-bromo-3-phenoxypropane (1 equivalent) to the stirred piperazine solution over 1 hour.
4. Reaction Monitoring:
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
5. Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess piperazine and piperazine salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
6. Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane with 1% triethylamine).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for Phenoxypropylpiperazine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of phenoxypropylpiperazine derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on optimizing reaction conditions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for preparing phenoxypropylpiperazine derivatives?
A1: The most common and direct method for synthesizing phenoxypropylpiperazine derivatives involves a two-step process. The first step is the synthesis of a 1-phenoxy-3-halopropane intermediate, typically by reacting a phenol with a 1,3-dihalopropane under basic conditions. The second step is the N-alkylation of piperazine (or a derivative) with the 1-phenoxy-3-halopropane intermediate.
Q2: What are the critical factors to consider for optimizing the N-alkylation step?
A2: The N-alkylation of piperazine is a crucial step that significantly impacts the overall yield and purity of the final product. Key parameters to optimize include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. Careful control of these factors can help minimize side reactions and drive the reaction to completion.
Q3: How can I prevent the formation of the di-alkylated byproduct?
A3: The formation of a di-alkylated piperazine is a common side reaction due to the presence of two reactive nitrogen atoms. To favor mono-alkylation, several strategies can be employed:
-
Use of an excess of piperazine: Employing a molar excess of piperazine relative to the alkylating agent shifts the equilibrium towards the mono-substituted product.
-
Slow addition of the alkylating agent: Adding the 1-phenoxy-3-halopropane slowly to the reaction mixture helps to maintain a low concentration of the alkylating agent, reducing the likelihood of a second alkylation.
-
Use of a mono-protected piperazine: Utilizing a mono-protected piperazine, such as N-Boc-piperazine, ensures that only one nitrogen is available for alkylation. The protecting group can be subsequently removed.[1]
Q4: What are common side reactions to be aware of during the synthesis?
A4: Besides di-alkylation, other potential side reactions include the formation of impurities from the decomposition of reactants or products at elevated temperatures. If the synthesis involves an epoxide precursor, polymerization of the epoxide can occur. Additionally, if using a solvent like DMF at high temperatures, it can decompose and lead to side-product formation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive alkylating agent: The 1-phenoxy-3-halopropane may have decomposed. | - Check the purity of the alkylating agent by NMR or GC-MS before use. - Store the alkylating agent under inert gas and protected from light and moisture. |
| Low reaction temperature: The reaction rate may be too slow. | - Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC or LC-MS. - Be aware that higher temperatures can also lead to increased byproduct formation. | |
| Inappropriate base or solvent: The chosen base may not be strong enough, or the solvent may not be suitable for the reaction. | - Screen a variety of bases, such as K₂CO₃, Cs₂CO₃, or an organic base like triethylamine. - Select a solvent that ensures the solubility of all reactants. Common choices include acetonitrile (ACN), dimethylformamide (DMF), and tetrahydrofuran (THF). | |
| Formation of Significant Di-alkylated Byproduct | Incorrect stoichiometry: The ratio of piperazine to the alkylating agent is critical. | - Use a larger excess of piperazine (e.g., 3-5 equivalents). |
| Rapid addition of the alkylating agent: This leads to localized high concentrations of the alkylating agent. | - Add the alkylating agent dropwise over an extended period (e.g., 1-2 hours) using a syringe pump. | |
| High reaction temperature: Higher temperatures can increase the rate of the second alkylation. | - Attempt the reaction at a lower temperature for a longer duration. | |
| Incomplete Reaction (Stalled Reaction) | Poor solubility of reactants: One or more reactants may not be fully dissolved in the chosen solvent. | - Switch to a more polar aprotic solvent like DMF or DMSO. - Consider gentle heating to improve solubility. |
| Deactivation of reactants or catalyst (if applicable): Impurities in the starting materials or solvent can interfere with the reaction. | - Ensure all starting materials and solvents are pure and dry. | |
| Difficult Purification | Product is highly water-soluble: This can lead to losses during aqueous work-up. | - Perform multiple extractions with an appropriate organic solvent. - Consider salting out the aqueous layer with NaCl to decrease the solubility of the product. |
| Byproducts have similar polarity to the product: This makes separation by column chromatography challenging. | - Optimize the reaction conditions to minimize byproduct formation. - Explore different solvent systems for column chromatography to improve separation. - Consider alternative purification techniques such as crystallization or preparative HPLC. |
Experimental Protocols
General Protocol for the Synthesis of 1-(3-Phenoxypropyl)piperazine
Step 1: Synthesis of 1-Bromo-3-phenoxypropane
-
To a solution of phenol (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,3-dibromopropane (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-bromo-3-phenoxypropane, which can be purified by vacuum distillation or column chromatography.
Step 2: N-alkylation of Piperazine
-
In a round-bottom flask, dissolve piperazine (3.0 eq) in a suitable solvent such as acetonitrile (ACN) or dimethylformamide (DMF).
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
To this stirred suspension, add a solution of 1-bromo-3-phenoxypropane (1.0 eq) in the same solvent dropwise over 1 hour.
-
Heat the reaction mixture to 80-90°C and monitor its progress by TLC or LC-MS.
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield this compound.
Quantitative Data from Optimization Studies
The following tables provide examples of how reaction conditions can be optimized. The data is adapted from a study on the synthesis of a more complex phenoxypropanol piperazine derivative and serves as a guide for parameter screening.
Table 1: Optimization of the Base for N-alkylation *
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | ACN | 90 | 8 | 85 |
| 2 | Cs₂CO₃ | ACN | 90 | 6 | 92 |
| 3 | Na₂CO₃ | ACN | 90 | 12 | 75 |
| 4 | Et₃N | ACN | 90 | 24 | 40 |
*Adapted from a study on a related phenoxypropanol piperazine derivative. Conditions may vary for other substrates.
Table 2: Optimization of the Solvent for N-alkylation *
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ | ACN | 90 | 6 | 92 |
| 2 | Cs₂CO₃ | THF | 70 | 12 | 88 |
| 3 | Cs₂CO₃ | Dioxane | 100 | 8 | 85 |
| 4 | Cs₂CO₃ | DMF | 90 | 6 | 94 |
*Adapted from a study on a related phenoxypropanol piperazine derivative. Conditions may vary for other substrates.
Visualizations
Caption: General experimental workflow for the synthesis of phenoxypropylpiperazine derivatives.
Caption: Troubleshooting decision tree for low reaction yield.
References
Common side reactions in the synthesis of piperazine compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the synthesis of piperazine compounds.
Section 1: Di-substitution in N-alkylation of Piperazine
A frequent challenge in the synthesis of mono-substituted piperazines is the formation of the di-substituted byproduct due to the presence of two reactive nitrogen atoms.[1] This section provides guidance on how to favor mono-alkylation.
Troubleshooting Guide & FAQs
Question 1: I am observing a significant amount of di-substituted product in my N-alkylation reaction. How can I improve the selectivity for the mono-substituted product?
Answer: The formation of a di-substituted piperazine is a common issue.[2] Several strategies can be employed to favor mono-substitution:
-
Stoichiometry Control: Using a large excess of piperazine (5-10 equivalents) compared to the alkylating agent can statistically favor the reaction of the electrophile with an unsubstituted piperazine molecule.[1][2]
-
Slow Addition of Electrophile: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation on the already mono-substituted piperazine.[3]
-
Use of a Mono-protected Piperazine: This is often the most reliable method.[3][4] Protecting one of the nitrogen atoms with a group like tert-butoxycarbonyl (Boc) ensures that the alkylation can only occur at the unprotected nitrogen. The Boc group can be subsequently removed under acidic conditions.[3][5]
-
In-situ Formation of a Mono-protonated Salt: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[3][6]
Question 2: My mono-alkylated product appears to be water-soluble, making extraction difficult. What could be the reason and how can I resolve this?
Answer: Your product is likely protonated, forming a salt that is soluble in the aqueous phase.[4][7] To extract it into an organic solvent, you need to basify the aqueous layer to a pH of 11-12 with a base like sodium hydroxide or sodium carbonate.[7][8] This will deprotonate your product, making it less water-soluble and more soluble in organic solvents like chloroform or dichloromethane.[7]
Data Presentation
The choice of stoichiometry or the use of a protecting group can significantly impact the ratio of mono- to di-substituted product.
| Electrophile | Piperazine Equivalents | Protecting Group | Mono-substituted Yield (%) | Di-substituted Yield (%) | Reference |
| Benzyl Bromide | 1.1 | None | 45 | 35 | [1] |
| Benzyl Bromide | 5.0 | None | 75 | <5 | [1] |
| Benzyl Bromide | 1.0 (with 1.1 eq. Boc-piperazine) | Boc | >95 (before deprotection) | 0 | [1] |
Experimental Protocols
Protocol 1: Mono-N-alkylation using Excess Piperazine [1]
-
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Suitable solvent (e.g., acetonitrile)
-
-
Procedure:
-
To a reaction flask, add piperazine and the solvent.
-
Slowly add the alkyl halide to the stirred piperazine solution.
-
Heat the reaction mixture if necessary and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction and remove the excess piperazine, which may precipitate as a salt.
-
Perform an aqueous work-up, ensuring to basify the aqueous layer to extract the product.
-
Purify the crude product by column chromatography.
-
Protocol 2: Mono-alkylation using N-Boc-piperazine [2]
-
Materials:
-
N-Boc-piperazine (1 eq.)
-
Alkyl halide (1.0-1.2 eq.)
-
Base (e.g., Potassium Carbonate, 1.5-2.0 eq.)
-
Aprotic solvent (e.g., acetonitrile or DMF)
-
-
Procedure:
-
Dissolve N-Boc-piperazine in the chosen solvent.
-
Add the base to the solution.
-
Add the alkyl halide to the mixture.
-
Stir the reaction at room temperature or heat to 50-80°C until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up by filtering off the base and evaporating the solvent. Partition the residue between water and an organic solvent.
-
Purify the N-alkyl-N'-Boc-piperazine by column chromatography.
-
Deprotect the Boc group using an acidic solution (e.g., TFA in DCM or HCl in dioxane).[5]
-
Visualization
Caption: Decision workflow for addressing di-substitution.
Section 2: Low Yield in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for synthesizing N-aryl piperazines. However, achieving high yields can be challenging.[2][9] This section outlines common causes for low yields and provides troubleshooting strategies.
Troubleshooting Guide & FAQs
Question 1: My Buchwald-Hartwig amination reaction for synthesizing an N-aryl piperazine is giving a consistently low yield. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in Buchwald-Hartwig amination of piperazines can be attributed to several factors:[2][9]
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical. For less reactive aryl chlorides, or electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary.[2][9] It is recommended to screen a variety of ligands (e.g., XPhos, SPhos, RuPhos) and palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂).[9]
-
Base Selection: The base plays a crucial role. Strong bases like sodium tert-butoxide (NaOtBu) are common, but if they lead to decomposition of your starting material, consider using a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][9]
-
Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[2][9]
-
Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition. It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.[2][9]
Experimental Protocol
General Protocol for Buchwald-Hartwig Amination of N-Boc-piperazine [9]
-
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XantPhos)
-
Base (e.g., Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.
-
Seal the Schlenk tube, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent, followed by the catalyst solution via syringe.
-
Heat the reaction mixture (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualization
Caption: Troubleshooting workflow for low yield.
Section 3: Other Common Side Reactions
Besides di-substitution, other side reactions can occur depending on the synthetic route.
Troubleshooting Guide & FAQs
Question 1: I am performing a reductive amination with a piperazine and an aldehyde/ketone and observing unexpected byproducts. What could they be?
Answer: In reductive amination, potential side reactions include the formation of a di-alkylated product if both nitrogens are available for reaction.[3] If using sodium triacetoxyborohydride (STAB), prolonged reaction times can sometimes lead to the acetylation of the amine.[10] It is also possible for the aldehyde or ketone to undergo self-condensation, or for the imine intermediate to be unstable. Using a mono-protected piperazine can prevent di-alkylation.[3]
Question 2: During an N-alkylation with an alkyl halide, I am getting a significant amount of an alkene byproduct. What is happening?
Answer: This is likely due to an elimination reaction (E2) competing with the desired substitution reaction (SN2). This is more common with sterically hindered alkyl halides or when using a strong, sterically hindered base. To favor substitution, you can try using a less sterically hindered base, a more polar aprotic solvent, or a lower reaction temperature.
Question 3: I am concerned about over-oxidation of the piperazine ring. When is this a risk and how can I avoid it?
Answer: Over-oxidation can be a concern when using strong oxidizing agents or certain C-H functionalization methods.[11] The piperazine ring can be oxidized to various products, including piperazinones or ring-opened products. To avoid this, use mild and selective oxidizing agents and carefully control the reaction conditions, such as temperature and reaction time. Monitoring the reaction closely is crucial to stop it once the desired product is formed.
Visualization
Caption: Common side reactions in piperazine synthesis.
Section 4: Purification of Piperazine Compounds
The basic and often polar nature of piperazine derivatives can present challenges during purification.[12]
Troubleshooting Guide & FAQs
Question 1: I am having trouble purifying my piperazine derivative by column chromatography on silica gel. The compound is streaking and I am getting poor separation.
Answer: The basic nitrogen atoms in piperazine can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.[12] To mitigate this, you can:
-
Add a basic modifier to the eluent: Adding a small amount of triethylamine (0.1-1%) or another amine base to your eluent can neutralize the acidic sites on the silica gel and improve the peak shape.[12]
-
Use a different stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds.
-
Dry loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can sometimes improve separation.
Question 2: How can I effectively remove unreacted starting materials and other impurities from my crude piperazine product?
Answer: Besides chromatography, other purification techniques can be very effective:
-
Acid-Base Extraction: This is a powerful technique for separating basic piperazine products from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution. The basic piperazine will move into the aqueous layer as its salt. The layers can then be separated, the aqueous layer basified, and the purified product re-extracted into an organic solvent.[13]
-
Crystallization/Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[13]
-
Salt Formation and Precipitation: Sometimes, forming a specific salt of the piperazine (e.g., hydrochloride or diacetate) can induce selective precipitation, leaving impurities behind in the solution.[6][14] The pure piperazine free base can then be regenerated.
Experimental Protocol
Protocol: Purification of a Basic Piperazine Derivative by Column Chromatography
-
Materials:
-
Crude piperazine derivative
-
Silica gel
-
Eluent (e.g., dichloromethane/methanol or ethyl acetate/hexanes)
-
Triethylamine
-
-
Procedure:
-
Eluent Preparation: Prepare your chosen eluent and add 0.5% (v/v) of triethylamine.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the prepared eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and load it onto the column. Alternatively, perform a dry loading.
-
Elution: Elute the column with the prepared eluent, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Visualization
Caption: Purification strategy for piperazine compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. jgtps.com [jgtps.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Improving the Solubility of 1-(3-Phenoxypropyl)piperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1-(3-Phenoxypropyl)piperazine during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound has poor aqueous solubility, leading to inconsistent results in my biological assays. What are the initial steps I can take to improve its solubility?
A1: Poor aqueous solubility is a common challenge. Initial steps to consider are:
-
pH Adjustment: this compound is a basic compound with a predicted pKa of 9.21.[1][2] Lowering the pH of your aqueous buffer will increase the ionization of the piperazine moiety, which typically enhances aqueous solubility.
-
Co-solvents: Prepare your stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay buffer. Ensure the final concentration of the co-solvent is low enough (e.g., <0.5% for DMSO) to not affect the biological system.[3]
-
Salt Formation: Converting the free base of this compound to a salt form is a highly effective method to significantly increase aqueous solubility.[3] Common salt forms for basic compounds include hydrochloride and mesylate.
Q2: I tried making a salt of my compound, but it was unstable or did not significantly improve solubility. What are my next options?
A2: If salt formation is not a viable option, several advanced strategies can be employed:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like this compound, forming an inclusion complex with an aqueous soluble exterior.[3]
-
Nanosuspension: This technique involves reducing the particle size of the compound to the nanometer range.[3] This increases the surface area-to-volume ratio, leading to a higher dissolution rate.[4][5][6]
-
Solid Dispersion: This involves dispersing the compound in a hydrophilic carrier matrix at the molecular level to improve its dissolution properties.[7]
Q3: Can I combine different solubility enhancement techniques?
A3: Yes, combining strategies can be very effective. For instance, you could create a hydrochloride salt of this compound (a chemical modification) and then formulate it as a nanosuspension (a physical modification) to further enhance its dissolution rate and overall solubility profile.[3]
Troubleshooting Guides
Problem: Inconsistent results in cell-based assays due to compound precipitation.
This workflow provides a logical approach to diagnosing and solving issues related to compound precipitation in your experiments.
Caption: Troubleshooting workflow for inconsistent assay results.
Solution Steps:
-
Determine Kinetic Solubility: First, determine the kinetic solubility of this compound in your specific assay buffer to identify the concentration at which it precipitates under your experimental conditions.[3]
-
Adjust pH: If your assay permits, lower the pH of the buffer to increase the ionization and solubility of the basic piperazine compound.[3]
-
Use a Co-solvent: If not already in use, prepare your stock solution in 100% DMSO. Ensure the final DMSO concentration in the assay is non-toxic to the cells (typically below 0.5%).[3]
-
Advanced Formulation: If the above steps are insufficient, consider preparing a nanosuspension or a cyclodextrin inclusion complex for your in vitro studies.[3]
Data Presentation
The following tables summarize potential solubility enhancements for a representative piperazine derivative based on common formulation strategies. Note that specific values for this compound need to be determined experimentally.
Table 1: Solubility Enhancement by Salt Formation
| Compound Form | Counterion | Aqueous Solubility (pH 7.4) | Fold Increase (Illustrative) |
| Free Base | - | Low | 1x |
| Salt Form 1 | Hydrochloride | Moderately Increased | >10x[8] |
| Salt Form 2 | Mesylate | Significantly Increased | >50x |
Table 2: Solubility Enhancement by Co-solvents and Formulation
| Formulation | Vehicle/Technology | Aqueous Solubility | Fold Increase (Illustrative) |
| Free Base | Water | Low | 1x |
| Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | Increased | >100x |
| Nanosuspension | Stabilized nanoparticles in aqueous media | Significantly Increased | >200x |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin | Significantly Increased | >500x |
Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent.[3]
Materials:
-
This compound (solid)
-
Selected solvent (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Sealed glass vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand for the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
Protocol 2: Salt Screening by Slurry Method
This protocol is used to screen for the formation of new, potentially more soluble salt forms.
Materials:
-
This compound (free base)
-
A selection of acidic counterions (e.g., HCl, methanesulfonic acid, tartaric acid)
-
A solvent in which the free base and acid are sparingly soluble (e.g., acetonitrile, ethyl acetate)
-
Stir plate and stir bars
-
Filtration apparatus
Procedure:
-
Suspend the free base and a stoichiometric amount (1:1 molar ratio) of an acid in a chosen solvent.
-
Stir the slurry at a controlled temperature for an extended period (24-72 hours) to allow for equilibration and salt formation.
-
Isolate the solid phase by filtration.
-
Analyze the resulting solid using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm if a new crystalline salt has formed.
-
If a new salt is identified, determine its solubility using Protocol 1.
Visualization of Mechanisms and Workflows
Mechanism of Cyclodextrin-Mediated Solubility Enhancement
Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a poorly soluble "guest" molecule, like this compound, forming an inclusion complex that has improved aqueous solubility.
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Representative Signaling Pathway: Serotonin 5-HT1A Receptor
Many piperazine derivatives target G-protein coupled receptors (GPCRs), such as serotonin receptors.[8][9] The following diagram illustrates a simplified signaling pathway for the 5-HT1A receptor, a plausible target for this class of compounds.
Caption: A simplified 5-HT1A receptor signaling pathway.
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological properties of N-[3-(3-(1-Piperidinylmethyl)phenoxy)propyl]-2-(2-hydroxyethylthio)- acetamide and related compounds as antiulcer agents. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(3-Phenoxypropyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-(3-Phenoxypropyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The most common impurities arise from the starting materials and potential side reactions. These typically include:
-
Unreacted Piperazine: Due to its lower boiling point and different polarity, it can often be removed with relative ease.
-
1,4-bis(3-phenoxypropyl)piperazine (Disubstituted Byproduct): This is a common byproduct resulting from the reaction of both nitrogen atoms of the piperazine ring.[1]
-
Unreacted 1-bromo-3-phenoxypropane (or other alkylating agent): Residual alkylating agent may persist in the crude product.
-
Solvent Residues: Depending on the reaction and workup conditions, residual solvents may be present.
Q2: My purified this compound is an oil. How can I solidify it for easier handling?
A2: It is common for N-substituted piperazines to be oils in their free base form. To obtain a solid, you can convert it to a salt, most commonly the hydrochloride salt. This is achieved by dissolving the oily free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and adding a solution of hydrogen chloride (e.g., HCl in ether or isopropanol). The resulting hydrochloride salt will typically precipitate as a solid, which can then be collected by filtration and further purified by recrystallization.[1]
Q3: What are recommended starting solvent systems for column chromatography purification of this compound?
A3: For silica gel column chromatography, a gradient elution is often effective. You can start with a non-polar solvent and gradually increase the polarity. Good starting systems include:
-
Hexanes/Ethyl Acetate with a small percentage of triethylamine (e.g., 0.5-1%) to prevent peak tailing.
-
Dichloromethane/Methanol with a small percentage of ammonium hydroxide for the same reason.[1]
The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.
Q4: What are suitable solvents for recrystallizing this compound or its hydrochloride salt?
A4: The choice of solvent is highly dependent on the specific form of your compound (free base or salt).
-
For the free base (if it can be solidified): A non-polar solvent mixture like hexanes/ethyl acetate might be effective.
-
For the hydrochloride salt: Polar protic solvents like isopropanol, ethanol, or methanol, or mixtures with less polar solvents like ethyl acetate or diethyl ether, are often good choices.[2]
Experiment with small amounts of your product in different solvents to find the one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product is highly polar and is retained on the silica gel. | Add a basic modifier like triethylamine or ammonium hydroxide (0.5-1%) to your eluent to reduce the interaction between the basic nitrogen of the piperazine and the acidic silica gel.[1] |
| Improper solvent system. | Optimize your eluent system using TLC. A solvent system that gives your product an Rf value of 0.2-0.4 is a good starting point. |
| Product co-elutes with an impurity. | Try a different stationary phase, such as alumina, or use a more shallow solvent gradient during elution. |
| Product decomposition on silica gel. | If the compound is sensitive to acid, consider using neutral or basic alumina for chromatography. |
Issue 2: Presence of Disubstituted Byproduct in the Final Product
| Possible Cause | Troubleshooting Step |
| Inefficient chromatographic separation. | The 1,4-disubstituted byproduct is generally less polar than the desired monosubstituted product.[1] A careful gradient elution during column chromatography should allow for the separation of the disubstituted byproduct first. |
| Co-crystallization during salt formation. | Try recrystallizing the salt from a different solvent system to exploit solubility differences between the desired product and the impurity. |
Issue 3: Oily Product That Fails to Crystallize
| Possible Cause | Troubleshooting Step |
| Presence of residual solvent or impurities. | Ensure all solvents are removed under high vacuum. If impurities are the issue, further purification by column chromatography may be necessary before attempting crystallization or salt formation.[1] |
| Incorrect solvent for crystallization. | Systematically screen a range of solvents and solvent mixtures to find a suitable system for crystallization. |
| Product is an amorphous solid or a low-melting oil. | Convert the free base to its hydrochloride or another suitable salt, which is more likely to be a crystalline solid.[1] |
Quantitative Data Summary
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Reference |
| Column Chromatography | 60-80% | >98% | 70-90% | [3] |
| Crystallization (as salt) | 80-90% | >99% | 85-95% | [2] |
| Distillation (for volatile amines) | 70-85% | >98% | 60-80% | [4] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the top of the column.[1]
-
Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) and a basic modifier (e.g., 0.5% triethylamine). A typical gradient might be from 100% hexanes to 50:50 hexanes/ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Conversion to Hydrochloride Salt
-
Dissolution: Dissolve the crude or partially purified this compound free base in a suitable anhydrous organic solvent such as diethyl ether, ethyl acetate, or isopropanol.
-
Acidification: Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Precipitation: The hydrochloride salt should precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it with a small amount of the cold solvent.
-
Recrystallization: If necessary, recrystallize the salt from a suitable solvent (e.g., isopropanol or ethanol) to achieve higher purity.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Hypothetical signaling pathway showing antagonism of a G-protein coupled receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JP2007051142A - Method for continuously distilling and removing piperazine from mixture of ethylenediamine and piperazine - Google Patents [patents.google.com]
Avoiding di-substituted byproducts in piperazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the formation of di-substituted byproducts during piperazine synthesis.
Troubleshooting Guide
Issue: Significant formation of 1,4-di-substituted piperazine byproduct.
This is a common challenge arising from the similar reactivity of both nitrogen atoms in the piperazine ring.[1][2] The formation of the di-substituted byproduct leads to a lower yield of the desired mono-substituted product and complicates purification.[2]
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution | Underlying Principle |
| Incorrect Stoichiometry | Use a large excess of piperazine (e.g., 5-10 equivalents) relative to the electrophile.[1][2] | Statistically, the electrophile is more likely to react with the abundant unsubstituted piperazine.[1][2] |
| High Reactivity of Mono-substituted Product | Add the electrophile (alkylating or acylating agent) dropwise to the reaction mixture, especially at low temperatures.[2][3] | This maintains a low concentration of the electrophile, reducing the probability of a second substitution event on the already-reacted piperazine.[3] |
| Uncontrolled Reactivity of Both Nitrogens | Employ a mono-protected piperazine, such as N-Boc-piperazine. The protecting group is removed after the substitution.[1][3][4][5] | The protecting group blocks one nitrogen atom, directing the substitution to the unprotected nitrogen.[1][3] This is a highly reliable method for achieving mono-substitution.[3][4] |
| Simultaneous Reaction at Both Nitrogens | Utilize in situ mono-protonation by adding one equivalent of an acid (e.g., HCl, acetic acid) to the piperazine solution before adding the electrophile.[4][5][6] | The protonated nitrogen is deactivated, making the unprotonated nitrogen the primary site for substitution.[4][6] |
| Reaction Conditions Favoring Di-substitution | Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the formation of the mono-substituted product is maximized. Avoid unnecessarily high temperatures and prolonged reaction times.[2] | High temperatures and long reaction times can promote the formation of the thermodynamically more stable di-substituted product.[2] |
| Side Reactions in Specific Synthesis Methods | For N-alkylation, consider using reductive amination with an aldehyde or ketone and a reducing agent like sodium triacetoxyborohydride (STAB).[3] | This method avoids the formation of quaternary ammonium salts, which can be a byproduct in direct alkylation with alkyl halides.[3] |
| Catalyst and Ligand Choice in N-Arylation | In Buchwald-Hartwig amination, screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., XPhos, RuPhos, SPhos) to optimize for mono-arylation.[7] | The choice of catalyst and ligand system can significantly influence the selectivity of the C-N bond formation.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to ensure mono-substitution of piperazine?
The use of a mono-protected piperazine, such as N-Boc-piperazine, is widely considered the most reliable and controlled method to achieve selective mono-substitution.[3][4] This strategy involves protecting one of the nitrogen atoms, carrying out the substitution reaction on the unprotected nitrogen, and then removing the protecting group. While this involves additional steps, it generally provides cleaner reactions and higher selectivity.[4]
Q2: How can I minimize di-substitution without using a protecting group?
Employing a large excess of piperazine (5-10 equivalents) is a straightforward and cost-effective one-step method to favor mono-substitution.[1][2] Additionally, the slow, dropwise addition of the electrophile at a controlled temperature can significantly reduce the formation of the di-substituted byproduct.[2][3] Another effective one-pot method is the in situ mono-protonation of piperazine with one equivalent of acid to deactivate one of the nitrogen atoms.[4][5][6]
Q3: Are there specific reaction conditions that favor mono-alkylation over di-alkylation?
Yes, besides stoichiometric control and slow addition of the alkylating agent, the choice of base and solvent is crucial. Strong, non-nucleophilic bases like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred.[3] The reaction temperature should be optimized; while some reactions require heating, excessively high temperatures can lead to increased di-substitution.[2] It is recommended to monitor the reaction progress to determine the optimal reaction time and temperature.[2]
Q4: What are the advantages of using reductive amination for N-alkylation of piperazine?
Reductive amination, which involves reacting piperazine with an aldehyde or ketone to form an iminium ion intermediate that is then reduced, offers a key advantage in preventing the formation of quaternary ammonium salts.[3] This method is a two-step, one-pot process that can lead to high yields of the N-alkylated product.[3]
Q5: How can I achieve selective mono-arylation of piperazine?
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds with aryl halides.[8][10] To achieve mono-arylation, it is crucial to carefully select the palladium precatalyst and the phosphine ligand.[7] Running the reaction under aerobic and solvent-free conditions has also been shown to yield good results for mono-arylated products.[8] Using a mono-protected piperazine is also a viable strategy in this context.[11]
Data Presentation
Table 1: Comparison of Strategies for Mono-Alkylation of Piperazine
| Strategy | Molar Ratio (Piperazine:Electrophile) | Typical Yield of Mono-substituted Product | Key Advantages | Key Disadvantages |
| Excess Piperazine | 3:1 to 10:1 | 70-80%[4] | One-step, cost-effective.[4] | Difficult removal of excess piperazine.[4] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >80% for the alkylation step.[4] | High selectivity, clean reaction.[4] | Multi-step process, higher cost.[4][6] |
| Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile) | 60-89%[4] | One-pot synthesis, good yields.[4][6] | May require longer reaction times or activation.[4] |
Table 2: Buchwald-Hartwig Mono-Arylation of Piperazine with Aryl Chlorides
| Aryl Chloride | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-chlorotoluene | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | Moderate to High[8] |
| 4-chloroanisole | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | High[8] |
| 4-chlorobenzonitrile | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | Moderate[8] |
| 2-chlorotoluene | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | Moderate to High[8] |
Note: Yields are qualitative as reported in the source. Specific yields can vary based on reaction scale and precise conditions.
Experimental Protocols
Protocol 1: Mono-N-Alkylation Using Excess Piperazine
-
Materials: Piperazine (10 mmol, 10 eq.), Alkyl Halide (1 mmol, 1 eq.), Potassium Carbonate (2 mmol, 2 eq.), Acetonitrile (20 mL).[2][4]
-
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.[2][4]
-
Slowly add the alkyl halide to the mixture at room temperature.[2][4]
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.[4]
-
Once the reaction is complete, filter the mixture to remove inorganic salts.[2][4]
-
Purify the residue by column chromatography or an acidic wash to remove excess piperazine.[4]
-
Protocol 2: Mono-N-Alkylation via N-Boc-Piperazine
-
Step A: Protection of Piperazine
-
Dissolve piperazine (2.0 eq) in dichloromethane (DCM).
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.[4]
-
Stir the mixture overnight.
-
Wash the reaction mixture with water, dry the organic layer, and concentrate to obtain N-Boc-piperazine.
-
-
Step B: Alkylation of N-Boc-Piperazine
-
Dissolve N-Boc-piperazine (1.0 eq) and the alkyl halide (1.0-1.2 eq) in a suitable solvent like acetonitrile or DMF.
-
Add a base such as potassium carbonate (1.5-2.0 eq).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Work up the reaction by filtering off the base and evaporating the solvent. Purify the product by column chromatography.
-
-
Step C: Deprotection
-
Dissolve the N-Boc-N'-alkylpiperazine in a solvent such as DCM or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Evaporate the solvent and excess acid. The product will be the corresponding salt. Neutralize with a base to obtain the free mono-alkylated piperazine.
-
Protocol 3: Reductive Amination for Mono-N-Alkylation
-
Materials: Piperazine (1.0 eq), Aldehyde or Ketone (1.0 eq), Sodium triacetoxyborohydride (STAB) (1.2-1.5 eq), Dichloromethane (DCM) or Dichloroethane (DCE).[3]
-
Procedure:
-
Dissolve piperazine and the aldehyde/ketone in DCM.
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add STAB portion-wise to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues with 1-(3-Phenoxypropyl)piperazine in solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 1-(3-Phenoxypropyl)piperazine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experiments. The information is based on established knowledge of piperazine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the chemical structure, which includes a piperazine ring, the primary factors contributing to the degradation of this compound in solution are likely:
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides and other oxidative degradation products. The presence of metals like copper can catalyze this process.[1]
-
Thermal Stress: Elevated temperatures can accelerate the rate of degradation reactions.[1] Piperazine derivatives are known to be more stable than many other amines, but degradation can still occur at higher temperatures.[1][2]
-
Photodegradation: Exposure to light, particularly UV light, can potentially induce degradation of the molecule. It is a common practice to protect piperazine solutions from light.
Q2: What are the potential degradation products of this compound?
A2: While specific degradation products for this compound have not been documented in the provided search results, based on studies of piperazine, potential degradation products could arise from oxidation and thermal degradation of the piperazine ring. Common degradation products of piperazine include N-formylpiperazine, ethylenediamine (EDA), and 2-oxopiperazine (OPZ).[1][3]
Q3: What are the recommended storage conditions for solutions of this compound to ensure long-term stability?
A3: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Refrigerated at 2-8°C to reduce the rate of chemical reactions. For longer-term storage, freezing at -20°C is advisable.[4]
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protected from light by using amber vials or storing in a dark place.
-
Container: In a tightly sealed, non-reactive container (e.g., glass) to prevent contamination and reaction with the container material.
Q4: How can I assess the purity and detect degradation of my this compound solution?
A4: The most common method for assessing the purity and detecting degradation products is High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry). A change in the chromatogram, such as the appearance of new peaks or a decrease in the area of the main peak, can indicate degradation.
Troubleshooting Guides
Issue 1: Unexpected changes in the physical appearance of the solution (e.g., color change).
-
Potential Cause: This may indicate oxidation or the formation of degradation products.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solution has been stored protected from light and at the recommended temperature.
-
Analyze Purity: Use HPLC to analyze the purity of the solution and identify any potential degradation products.
-
Inert Atmosphere: For future preparations, ensure the solvent is degassed and the solution is stored under an inert atmosphere.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Potential Cause: The active concentration of this compound may have decreased due to degradation.
-
Troubleshooting Steps:
-
Prepare Fresh Solution: Prepare a fresh solution of this compound from a solid sample.
-
Confirm Concentration: Use a quantitative method like HPLC with a standard curve to confirm the concentration of your solution.
-
Evaluate Solvent Effects: Consider if the solvent being used is contributing to instability. For example, strongly acidic conditions could potentially lead to hydrolysis.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general protocol and may require optimization for your specific instrumentation and sample.
-
Mobile Phase: A common starting point for piperazine-containing compounds is a gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water or ammonium acetate buffer).
-
Column: A C18 reverse-phase column is typically suitable.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan) or Mass Spectrometry for more detailed analysis of degradation products.
-
Standard Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Sample Preparation: Dilute the solution to be tested to an appropriate concentration within the linear range of the detector.
-
Analysis: Inject the sample and compare the resulting chromatogram to that of a freshly prepared standard. The appearance of new peaks or a reduction in the main peak area suggests degradation.
Quantitative Data Summary
The following table summarizes the stability of various piperazine derivatives under different storage conditions, which can provide an indication of the expected stability for this compound. Phenyl piperazines have been observed to be less stable than benzyl piperazines.[4]
| Compound Category | Storage Condition | Duration | Remaining Compound | Reference |
| Benzyl Piperazines | Room Temperature (~20°C) | 12 months | >70% | [4] |
| Benzyl Piperazines | 4°C | 12 months | >70% | [4] |
| Benzyl Piperazines | -20°C | 12 months | >70% | [4] |
| Phenyl Piperazines | Room Temperature (~20°C) | 6 months | Not Detected | [4] |
| Phenyl Piperazines | 4°C | 6 months | Not Detected | [4] |
| Phenyl Piperazines | -20°C | >6 months | Degradation Observed | [4] |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Overcoming Poor Yield in the N-arylation of Piperazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with poor yields in the N-arylation of piperazines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Buchwald-Hartwig N-arylation of piperazine is resulting in a low to non-existent yield. What are the primary factors I should investigate?
A: Low or no yield in a Buchwald-Hartwig N-arylation can stem from several factors related to the catalyst, reagents, or reaction environment.[1] Key areas to troubleshoot include:
-
Catalyst Activity: The active Pd(0) species is crucial for the catalytic cycle. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to Pd(0). While the reaction may not be overly sensitive to oxygen, maintaining a properly inert atmosphere (Argon or Nitrogen) is recommended to protect the catalyst.[1]
-
Ligand Selection: The choice of phosphine ligand is critical and substrate-dependent. For the N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos have proven effective.[1] Older generation ligands such as BINAP or DPEphos may lead to insufficient catalytic activity, particularly with less reactive aryl chlorides.[1]
-
Base Selection: The base plays a pivotal role in the catalytic cycle. Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) are commonly used.[1] Weaker bases such as K₂CO₃ or K₃PO₄ might result in slow or incomplete reactions.[1][2][3]
-
Solvent and Solubility: The insolubility of reagents is a frequent cause of reaction failure.[1][4] Toluene, dioxane, and THF are common solvents.[2][3] Ensure your starting materials are soluble at the reaction temperature.[1] If solubility is an issue, consider a more polar solvent like t-butanol.[2][3]
-
Reaction Temperature: Many N-arylation reactions require heating (typically 80-110 °C) to proceed at a reasonable rate.[1][5] Suboptimal temperatures can lead to incomplete reactions.[2][3]
Q2: I am observing the formation of a significant amount of the N,N'-bis-arylated piperazine byproduct. How can I improve the selectivity for the mono-arylated product?
A: The formation of the bis-arylated product is a common selectivity challenge. To favor the desired mono-arylated product, consider the following strategies:
-
Control Stoichiometry: Using an excess of piperazine relative to the aryl halide can favor mono-arylation.[1]
-
Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen atom, directing the arylation to the unprotected nitrogen. The Boc group can be subsequently removed.[6]
-
Slow Addition: Slowly adding the aryl halide to the reaction mixture containing an excess of piperazine can also help to minimize the formation of the di-substituted product.
Q3: My reaction appears to stall, with incomplete conversion of the starting material. What are the potential causes and solutions?
A: A stalled reaction can be due to several factors:
-
Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction. Ensure a sufficiently inert atmosphere to prevent oxidation.[6] The choice of ligand is also critical for catalyst stability and turnover.
-
Poor Reagent Solubility: As the reaction progresses, the solubility of reagents or intermediates may change, leading to precipitation and a stalled reaction. Consider switching to a more polar aprotic solvent such as DMF.[6]
-
Insufficient Base: The base can be consumed in side reactions or may not be strong enough to efficiently drive the catalytic cycle to completion. Ensure you are using a sufficient excess of a strong, anhydrous base.[6]
Q4: Are there alternative methods to Buchwald-Hartwig for N-arylation of piperazines if I continue to face issues?
A: Yes, other methods can be employed for the N-arylation of piperazines:
-
Ullmann Condensation: This is a copper-catalyzed reaction that can be effective for the N-arylation of piperazines, particularly with aryl iodides or bromides.[7]
-
Nucleophilic Aromatic Substitution (SNAr): This method is feasible when the aryl halide is activated with electron-withdrawing groups.[8]
-
Photoredox Catalysis: Recent advances have shown that photoredox catalysis can be used for the C-H arylation of piperazines.[9]
Data Presentation
Table 1: Influence of Ligand and Base on the N-Arylation of Piperazine with 4-Chlorotoluene
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 2 | 95 |
| 2 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 2 | 92 |
| 3 | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 24 | 45 |
| 4 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 65 |
| 5 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |
Data is representative and compiled for illustrative purposes.
Table 2: Comparison of Solvents for the N-Arylation of N-Boc-piperazine with 4-Bromotoluene
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 98 |
| 2 | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 100 | 12 | 96 |
| 3 | Pd₂(dba)₃ | XPhos | NaOtBu | THF | 66 | 24 | 85 |
| 4 | Pd₂(dba)₃ | XPhos | NaOtBu | t-Butanol | 82 | 24 | 90 |
Data is representative and compiled for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Mono-N-Arylation of Piperazine
This protocol provides a standard procedure for the mono-N-arylation of piperazine with an aryl chloride using a RuPhos-based catalyst system.[1]
Reagents:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Piperazine (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, piperazine, Pd(OAc)₂, RuPhos, and NaOtBu.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 1-24 hours), cool the reaction mixture to room temperature.[7]
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylpiperazine.[7]
Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)
This protocol is for the mono-protection of piperazine, which is a key step to ensure mono-arylation.
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.[3]
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate N-Boc-piperazine.[3]
Visualizations
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for diagnosing poor yield in N-arylation.
Caption: Logical relationships for achieving selective mono-N-arylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
1-(3-Phenoxypropyl)piperazine degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of 1-(3-phenoxypropyl)piperazine and strategies for its prevention. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation studies on this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred from studies on piperazine (PZ), a core structural component. The primary degradation routes are expected to be oxidative and thermal.
-
Oxidative Degradation: The piperazine ring is susceptible to oxidation, particularly in the presence of metal catalysts such as copper (Cu2+) and iron (Fe2+).[1][2] This can lead to the formation of various degradation products, including amides and carboxylates.[1]
-
Thermal Degradation: At elevated temperatures, this compound may undergo thermal degradation. For piperazine itself, thermal degradation is influenced by temperature, concentration, and the presence of CO2, and is thought to occur via SN2 substitution reactions.[1][3] This could potentially lead to ring-opening or side-chain cleavage.
-
Hydrolytic Degradation: Depending on the pH, the ether linkage in the phenoxypropyl side chain could be susceptible to hydrolysis under acidic or basic conditions, although this is generally less common for aryl ethers. The piperazine ring itself is relatively stable to hydrolysis.
-
Photolytic Degradation: Exposure to UV light can induce degradation. For instance, N-nitrosopiperazine, a potential derivative, has been shown to degrade slowly upon UV exposure.[4]
Q2: What are the major expected degradation products?
A2: Based on studies of piperazine, the following are potential degradation products for this compound:
-
N-Formylpiperazine derivative: Formation of a formyl group on one of the nitrogen atoms of the piperazine ring. Studies on piperazine have identified N-formylpiperazine as a major thermal degradation product.[1][3]
-
Ammonium and smaller amines: Cleavage of the piperazine ring can lead to the formation of ammonium and smaller ethylenediamine-based fragments.[1][3]
-
Ring-opened products: Nucleophilic attack on the piperazine ring can lead to ring-opening, as seen in the formation of N-(2-aminoethyl) piperazine from piperazine itself.[1][3]
-
Oxidation products: In the presence of oxygen and metal catalysts, various oxidized species can be formed.[1][2]
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following preventative measures:
-
Control Temperature: Avoid high temperatures during storage and experiments. Piperazine and its derivatives are generally more stable at lower temperatures.[1][4]
-
Inert Atmosphere: For sensitive reactions or long-term storage, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[5]
-
Avoid Metal Contamination: Use high-purity reagents and solvents, and ensure glassware is thoroughly cleaned to avoid contamination with catalytic metals like copper and iron.[1][2]
-
pH Control: Maintain a neutral pH unless your experimental protocol requires acidic or basic conditions.
-
Light Protection: Store the compound in amber vials or protect it from light to prevent photolytic degradation.[4]
-
Use of Inhibitors: In some applications, specific inhibitors can be used to reduce metal-catalyzed oxidation.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatography (HPLC, LC-MS) | Degradation of the compound. | Conduct a forced degradation study to identify potential degradation products and their retention times. Compare the chromatograms of the stressed and unstressed samples. |
| Loss of compound potency or concentration over time | Thermal or oxidative degradation during storage or handling. | Re-evaluate storage conditions (temperature, light exposure, atmosphere). Consider storing under an inert atmosphere and at a lower temperature. |
| Color change in the sample solution | Formation of colored degradation products, often due to oxidation. | Minimize exposure to air and light. Use of antioxidants may be considered if compatible with the experimental setup. |
| Inconsistent experimental results | Variable degradation of the compound under slightly different experimental conditions. | Standardize all experimental parameters, including temperature, reaction time, and exposure to air and light. Prepare fresh solutions for each experiment. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to identify the potential degradation pathways and to develop stability-indicating analytical methods.[6][7][8][9]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or other suitable solvent
-
pH meter
-
HPLC or UPLC system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[9]
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Keep the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep the solution at a specified temperature (e.g., 60 °C) for a defined period.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature for a defined period.
-
-
Thermal Degradation:
-
Place a sample of the stock solution in an oven at an elevated temperature (e.g., 80 °C) for a defined period.
-
-
Photolytic Degradation:
-
Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC or UPLC method.
-
Compare the chromatograms to identify and quantify the degradation products.
-
Visualizations
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Analysis of 1-(3-Phenoxypropyl)piperazine Isomer Activity on Serotonin and Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
The 1-(3-Phenoxypropyl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active agents. The pharmacological profile of these compounds can be exquisitely sensitive to the substitution pattern on the phenoxy ring. This guide provides a comparative analysis of the impact of positional isomerism on the biological activity of this compound derivatives, with a focus on their affinity for the serotonin 5-HT1A and dopamine D2 receptors, key targets in the treatment of neuropsychiatric disorders.
Impact of Positional Isomerism on Receptor Binding Affinity
The spatial arrangement of substituents on the phenoxy ring of this compound derivatives dictates their ability to optimally interact with the binding pockets of their target receptors. Even a subtle shift of a functional group from the ortho to the meta or para position can significantly alter the compound's affinity and functional activity.
As a representative example, a study on a series of {3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide isomers revealed a clear differentiation in binding affinity for the human serotonin 5-HT1A receptor based on the position of the benzamide substituent. The meta-substituted isomer demonstrated the highest affinity, followed by the ortho and then the para isomers[1]. This highlights the sensitivity of the 5-HT1A receptor to the spatial orientation of interacting moieties.
Quantitative Comparison of Methoxy-Substituted this compound Analogs
To illustrate the effect of positional isomerism, the following table summarizes the binding affinities (Ki, in nM) of ortho-, meta-, and para-methoxy substituted this compound derivatives for the human 5-HT1A and D2 receptors. Lower Ki values indicate higher binding affinity.
| Isomer Position | Compound Name | 5-HT1A Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) |
| Ortho (2-OCH3) | 1-(3-(2-methoxyphenoxy)propyl)piperazine | Data not available | Data not available |
| Meta (3-OCH3) | 1-(3-(3-methoxyphenoxy)propyl)piperazine | Data not available | Data not available |
| Para (4-OCH3) | 1-(3-(4-methoxyphenoxy)propyl)piperazine | Data not available | Data not available |
Note: While direct comparative data for these specific unsubstituted methoxy isomers is not available in the reviewed literature, the general principles of SAR in related arylpiperazine series suggest that such positional changes would lead to significant differences in receptor affinity.
Signaling Pathways and Experimental Workflows
The interaction of this compound isomers with 5-HT1A and D2 receptors initiates intracellular signaling cascades that ultimately modulate neuronal activity. The following diagrams illustrate the canonical signaling pathways for these receptors and a typical experimental workflow for determining receptor binding affinity.
Caption: Simplified signaling cascade following activation of the 5-HT1A receptor.
Caption: Simplified signaling cascade following activation of the D2 receptor.
Caption: General workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
The following are detailed protocols for conducting in vitro receptor binding and functional assays to determine the activity of this compound isomers at the 5-HT1A and D2 receptors.
Protocol 1: 5-HT1A Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the human 5-HT1A receptor.
Materials:
-
Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Non-specific Ligand: 10 µM 5-Carboxamidotryptamine (5-CT) or 10 µM Serotonin.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Test Compounds: this compound isomers dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
96-well plates.
-
Cell Harvester and Scintillation Counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific ligand (for non-specific binding).
-
50 µL of serially diluted test compound or vehicle.
-
50 µL of [³H]-8-OH-DPAT diluted in assay buffer to a final concentration of ~0.5 nM.
-
50 µL of cell membrane preparation (5-10 µg of protein per well).
-
-
Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: D2 Receptor Functional Assay (cAMP Inhibition)
This protocol measures the ability of a test compound to act as an agonist or antagonist at the D2 receptor by quantifying its effect on forskolin-stimulated cAMP production.
Materials:
-
Cells: HEK-293 or CHO cells stably expressing the human D2 receptor.
-
Assay Medium: Serum-free medium or HBSS.
-
Stimulating Agent: Forskolin (10 µM final concentration).
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, LANCE, or ELISA-based).
-
Test Compounds: this compound isomers dissolved in a suitable solvent and serially diluted.
-
96-well cell culture plates.
-
Plate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Plating: Seed the cells into a 96-well plate at a suitable density and incubate overnight.
-
Compound Addition: Wash the cells with assay medium. Add serially diluted test compounds to the wells. For antagonist testing, pre-incubate with the test compound before adding a known D2 agonist.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase cAMP levels.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: For agonists, plot the cAMP levels against the compound concentration and determine the EC50 value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels). For antagonists, determine the IC50 value (the concentration that inhibits 50% of the response to a known agonist).
Conclusion
The pharmacological activity of this compound derivatives is highly dependent on the substitution pattern of the phenoxy ring. While a direct comparative dataset for the ortho-, meta-, and para-isomers of the parent compound is not currently available, the principles of structure-activity relationships derived from related series of arylpiperazines strongly suggest that significant differences in their affinities for key CNS receptors like 5-HT1A and D2 would be observed. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct such comparative analyses, which are crucial for the rational design of novel and more selective therapeutic agents. Further studies are warranted to systematically evaluate these positional isomers to fully elucidate their therapeutic potential.
References
Validating the Biological Activity of 1-(3-Phenoxypropyl)piperazine: A Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comparative analysis of the potential biological activities of synthesized 1-(3-Phenoxypropyl)piperazine against established therapeutic agents. Due to the limited availability of specific quantitative biological data for the parent compound, this guide focuses on the known activities of its derivatives and compares them with well-characterized alternative compounds.
The this compound scaffold is a versatile pharmacophore that has been explored for a wide range of biological activities. Derivatives of this core structure have shown affinity for various receptors, suggesting its potential as a starting point for the development of novel therapeutics targeting the central nervous system (CNS) and other physiological systems. This guide compares the potential activities of this compound with three established drugs: Naftopidil, an α1-adrenergic receptor antagonist; Flibanserin, a 5-HT1A receptor agonist and 5-HT2A receptor antagonist; and Buspirone, a 5-HT1A receptor partial agonist and dopamine D2 receptor antagonist.
Comparative Biological Activity Data
Table 1: Adrenergic Receptor Binding Affinities (Ki in nM)
| Compound | α1A-Adrenergic Receptor | α1B-Adrenergic Receptor | α1D-Adrenergic Receptor |
| This compound | Data not available | Data not available | Data not available |
| Naftopidil | 3.7[1][2] | 20[1][2] | 1.2[1][2] |
Table 2: Serotonin Receptor Binding Affinities (Ki in nM)
| Compound | 5-HT1A Receptor | 5-HT2A Receptor |
| This compound | Data not available | Data not available |
| Flibanserin | 1[3] | 49[1][3] |
| Buspirone | High Affinity (qualitative)[4][5] | Moderate Affinity (qualitative) |
Table 3: Dopamine Receptor Binding Affinities (Ki in nM)
| Compound | D2 Receptor | D4 Receptor |
| This compound | Data not available | Data not available |
| Flibanserin | - | 4 - 24[3] |
| Buspirone | Moderate Affinity (qualitative)[4][5] | Weak Antagonist (qualitative)[6] |
Experimental Protocols
To facilitate the validation of synthesized this compound, detailed methodologies for key experiments are provided below.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for specific receptors.
General Protocol (Radioligand Binding Assay):
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human receptor).
-
Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]Prazosin for α1-adrenergic receptors, [3H]8-OH-DPAT for 5-HT1A receptors, [3H]Spiperone for D2 receptors) and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium at a specific temperature (e.g., room temperature or 37°C) for a defined period.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Objective: To determine the functional activity (agonist or antagonist) of the test compound at a specific receptor.
General Protocol (GTPγS Binding Assay for GPCRs):
-
Membrane Preparation: Prepare cell membranes expressing the G-protein coupled receptor (GPCR) of interest.
-
Incubation: Incubate the membranes with GDP, the test compound at various concentrations, and [35S]GTPγS.
-
Reaction: Initiate the binding reaction and incubate at 30°C for a specific time.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the amount of [35S]GTPγS bound to the G-proteins using a liquid scintillation counter.
-
Data Analysis: Plot the concentration-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways that could be modulated by this compound and a general workflow for its biological activity screening.
Caption: General signaling pathway for G-protein coupled receptors.
Caption: A typical workflow for drug discovery and development.
References
- 1. Flibanserin | 5-HT Receptor | Dopamine Receptor | TargetMol [targetmol.com]
- 2. Flibanserin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buspirone - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 1-(3-Phenoxypropyl)piperazine and Other 5-HT Receptor Antagonists for Researchers and Drug Development Professionals
An objective guide to the performance of 1-(3-Phenoxypropyl)piperazine in comparison to established 5-HT receptor antagonists, buspirone and WAY-100635, supported by experimental data and detailed protocols.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a ubiquitous class of neurotransmitter receptors that play a crucial role in a myriad of physiological and pathological processes, including mood, anxiety, cognition, and sleep. Consequently, they are a primary focus for therapeutic intervention in neuropsychiatric disorders. Arylpiperazine derivatives, a prominent chemical class, have yielded numerous compounds with high affinity for various 5-HT receptor subtypes. This guide provides a comparative analysis of this compound and its analogs against other well-characterized 5-HT receptor antagonists, namely the partial agonist buspirone and the silent antagonist WAY-100635.
Due to the limited publicly available data for the specific compound this compound, this guide will utilize data from a closely related structural analog, 1-[3-(3,4-methylenedioxyphenoxy)propyl]-4-phenyl piperazine (BP-554) , as a proxy to infer its potential pharmacological profile. BP-554 has demonstrated high affinity and selective agonist activity at the 5-HT1A receptor, suggesting that the phenoxypropyl piperazine scaffold is a key pharmacophore for this target[1]. This comparison will focus primarily on the 5-HT1A receptor, a key target for anxiolytic and antidepressant therapies.
Comparative Pharmacological Data
The following table summarizes the in vitro binding affinities (Ki) and functional activities (IC50/EC50) of BP-554 (as a proxy for this compound), buspirone, and WAY-100635 at the 5-HT1A receptor.
| Compound | Receptor Target | Binding Affinity (Ki) [nM] | Functional Activity (IC50/EC50) [nM] | Functional Effect |
| BP-554 (proxy) | 5-HT1A | High Affinity (qualitative)[1] | Not explicitly reported | Agonist[1] |
| Buspirone | 5-HT1A | 25[2] | IC50 = 24[3] | Partial Agonist |
| WAY-100635 | 5-HT1A | 0.39[2] | IC50 = 0.91[2] | Silent Antagonist |
Signaling Pathways
Understanding the downstream signaling cascades initiated by ligand binding to 5-HT receptors is crucial for predicting their physiological effects.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Additionally, the βγ subunits of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability, and inhibit voltage-gated calcium channels.
5-HT3 Receptor Signaling
In contrast to the metabotropic 5-HT1A receptor, the 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, allowing the influx of cations (primarily Na+ and Ca2+), which leads to rapid depolarization of the neuron and an excitatory response.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Workflow:
Detailed Protocol:
-
Membrane Preparation: Cell membranes expressing the human 5-HT1A receptor are prepared from a stable cell line (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.1% BSA) is used.
-
Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg protein/well) with a fixed concentration of a radiolabeled antagonist (e.g., [3H]WAY-100635, ~0.1 nM) and a range of concentrations of the test compound (e.g., 10^-11 to 10^-5 M).
-
Equilibrium: Incubate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Assay
This assay measures the ability of a compound to act as an agonist, antagonist, or inverse agonist by quantifying its effect on intracellular cAMP levels.
Workflow:
Detailed Protocol:
-
Cell Culture: Plate cells stably expressing the human 5-HT1A receptor in a 96-well plate and grow to confluency.
-
Pre-incubation (for antagonist mode): Pre-incubate the cells with various concentrations of the antagonist for 15-30 minutes.
-
Stimulation: Add a fixed concentration of a 5-HT1A agonist (e.g., 5-HT or 8-OH-DPAT) in the presence of forskolin (an adenylyl cyclase activator) to all wells except the negative control. For agonist testing, add varying concentrations of the test compound in the presence of forskolin.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF® cAMP HiRange Assay from Cisbio).
-
Data Analysis: For agonists, plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the compound to determine the EC50 value. For antagonists, plot the percentage of inhibition of the agonist response against the log concentration of the antagonist to determine the IC50 value.
In Vivo Experimental Models
Elevated Plus-Maze (EPM) for Anxiety
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
Workflow:
Detailed Protocol:
-
Apparatus: The maze consists of two open arms and two closed arms of equal dimensions, elevated above the floor.
-
Animals: Use adult male rats or mice.
-
Drug Administration: Administer the test compound (e.g., this compound or a comparator) or vehicle via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes.
-
Data Collection: Record the session using a video camera. Score the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.
Forced Swim Test (FST) for Antidepressant Activity
The FST is a common behavioral test used to screen for antidepressant-like activity. Antidepressant compounds typically reduce the duration of immobility in this test.
Workflow:
Detailed Protocol:
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth that prevents the animal from touching the bottom.
-
Animals: Use adult male rats or mice.
-
Drug Administration: Administer the test compound or vehicle. The test can be performed after acute or chronic administration.
-
Pre-test Session (for rats): On the first day, place the rat in the cylinder for 15 minutes.
-
Test Session: 24 hours after the pre-test (for rats) or on the test day (for mice), place the animal back in the water for a 5-6 minute session.
-
Data Collection: Record the session and score the duration of immobility (floating with only minor movements to keep the head above water).
-
Data Analysis: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.
Conclusion
This guide provides a comparative framework for evaluating this compound and its analogs against established 5-HT receptor antagonists. Based on the data from its close analog BP-554, this compound is predicted to be a high-affinity 5-HT1A receptor agonist. In comparison, buspirone acts as a partial agonist with moderate affinity, while WAY-100635 is a high-affinity silent antagonist. The provided experimental protocols offer a standardized approach for researchers to directly compare these and other novel compounds, facilitating the identification and development of new therapeutics targeting the serotonergic system. Further experimental validation of the precise binding affinities and functional activities of this compound across a range of 5-HT receptor subtypes is warranted to fully elucidate its pharmacological profile.
References
- 1. Agonist activity of a novel compound, 1-[3-(3,4-methylenedioxyphenoxy)propyl]-4-phenyl piperazine (BP-554), at central 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Phenoxypropylpiperazine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of phenoxypropylpiperazine analogs, focusing on their interactions with key biological targets. The information presented is intended to support research and drug development efforts by offering a structured overview of available quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways.
Comparative Efficacy at Key Receptors
The therapeutic potential of phenoxypropylpiperazine analogs is diverse, with different analogs exhibiting varying affinities and efficacies at different receptors. This section presents a comparative summary of their performance at the Dopamine D4 receptor, Serotonin 5-HT2A receptor, and Chemokine CCR8 receptor.
Dopamine D4 and Serotonin 5-HT2A Receptor Binding Affinity
A series of clozapine analogs featuring a 4'-phenoxypropyl substituent have been evaluated for their binding affinity to Dopamine D4 and Serotonin 5-HT2A receptors. These receptors are significant targets in the development of antipsychotic medications. The binding affinity is expressed as the inhibitor constant (Kᵢ), where a lower value indicates a higher affinity.
| Compound | Substituent on Phenoxy Ring | Dopamine D4 Kᵢ (nM) | Serotonin 5-HT2A Kᵢ (nM) |
| Analog 1 | 4'-Fluoro | Data not available | Data not available |
| Analog 2 | 4'-Chloro | Data not available | Data not available |
| Analog 3 | 4'-Methyl | Data not available | Data not available |
| Analog 4 | 4'-Methoxy | Data not available | Data not available |
Note: Specific Kᵢ values for these analogs require further literature investigation.
CCR8 Agonist Activity
Certain phenoxybenzylpiperazine analogs have been identified as agonists of the C-C chemokine receptor type 8 (CCR8), a promising target for the treatment of various autoimmune diseases.[1] The efficacy of these analogs is measured by their half-maximal effective concentration (EC₅₀) in functional assays, such as calcium mobilization.[1] A lower EC₅₀ value indicates a more potent agonist.
One notable study investigated the structure-activity relationship of phenoxybenzylpiperazine analogs as CCR8 agonists. The lead compound, ZK756326, and its derivatives were evaluated. While many structural modifications were not well-tolerated, some analogs with substitutions on the piperazine ring or replacement with a piperidine ring showed promising CCR8 agonism.[1] In one instance, the most potent analog was found to be 10-fold more potent than the parent compound, ZK756326.[1] Another study on phenoxybenzylpiperidinyl analogues found that the most potent compounds had an EC50 value of 4 µM.[2][3]
| Compound | Modifications | CCR8 EC₅₀ (µM) |
| ZK756326 | Reference Compound | Data not available |
| Analog 5 | Specific modification | Data not available |
| Analog 6 | Specific modification | 4 |
Note: Specific EC₅₀ values for a broader range of analogs require further literature investigation.
Signaling Pathways
Understanding the signaling pathways activated by these analogs is crucial for predicting their downstream cellular effects.
Dopamine D4 Receptor Signaling
The Dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[4] Activation of the D4 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] This pathway is implicated in the modulation of neuronal excitability and neurotransmitter release.
Dopamine D4 Receptor Signaling Pathway
Serotonin 5-HT2A Receptor Signaling
The Serotonin 5-HT2A receptor is another GPCR that couples to Gαq/11 proteins.[5] Upon agonist binding, it activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6] This pathway is involved in a wide range of cellular processes, including neuronal excitation, muscle contraction, and platelet aggregation.
Serotonin 5-HT2A Receptor Signaling Pathway
CCR8 Signaling
The C-C chemokine receptor type 8 (CCR8) is a GPCR that, upon binding to its ligand (e.g., CCL1), can couple to Gαi proteins to inhibit adenylyl cyclase and also mediate calcium mobilization.[3] This signaling is crucial for the migration of immune cells, particularly regulatory T cells (Tregs), to sites of inflammation.
CCR8 Signaling Pathway
Experimental Protocols
Accurate and reproducible experimental data are the foundation of reliable drug development. This section details the methodologies for the key assays used to evaluate the efficacy of phenoxypropylpiperazine analogs.
Radioligand Binding Assay for Dopamine D4 and Serotonin 5-HT2A Receptors
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor. It involves a competitive binding experiment where the unlabeled test compound competes with a radiolabeled ligand for binding to the receptor.
Workflow:
Radioligand Binding Assay Workflow
Detailed Methodology:
-
Membrane Preparation:
-
Cells stably expressing the human Dopamine D4 or Serotonin 5-HT2A receptor are cultured and harvested.
-
The cells are homogenized in an ice-cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[7] The protein concentration is determined.[8]
-
-
Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added: the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone), and varying concentrations of the unlabeled test compound.[7][9]
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled antagonist.[7]
-
The plates are incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60 or 90 minutes).[8][10]
-
-
Filtration and Quantification:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.[7][8]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[8]
-
The radioactivity retained on the filters is quantified using a scintillation counter.[7]
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibitor constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay for CCR8
This functional assay measures the ability of a compound to act as an agonist and stimulate an intracellular signaling pathway, resulting in an increase in intracellular calcium concentration.
Workflow:
Calcium Mobilization Assay Workflow
Detailed Methodology:
-
Cell Culture and Plating:
-
A suitable cell line (e.g., HEK293 or CHO) stably expressing the human CCR8 receptor is used.
-
Cells are seeded into 96-well or 384-well black, clear-bottom plates and cultured overnight.
-
-
Dye Loading:
-
The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in an appropriate buffer.[11]
-
The incubation allows the dye to enter the cells.
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader with kinetic reading capabilities.
-
A baseline fluorescence reading is established.
-
Varying concentrations of the test compound (potential agonist) are added to the wells.
-
The fluorescence intensity is measured kinetically over time to detect the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The peak fluorescence response for each concentration of the test compound is determined.
-
A dose-response curve is generated by plotting the peak response against the logarithm of the compound concentration.
-
The EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated using non-linear regression.
-
References
- 1. Structure–activity relationships of serotonin 5‐HT2A agonists | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and Evaluation of Phenoxybenzylpiperidinyl Analogues as Agonists of the Chemokine Receptor CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. innoprot.com [innoprot.com]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. benchchem.com [benchchem.com]
Comparative Guide to the Structure-Activity Relationship of 1-(3-Phenoxypropyl)piperazine Derivatives
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(3-phenoxypropyl)piperazine derivatives and their analogs. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of how structural modifications to this scaffold influence biological activity at various targets. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and experimental workflows.
Introduction
The this compound scaffold is a versatile pharmacophore present in numerous biologically active compounds. Modifications to the phenoxy ring, the propyl linker, and the piperazine moiety can significantly alter the affinity and efficacy of these derivatives for a range of biological targets, including G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and adrenergic receptors. Understanding the SAR of this chemical class is crucial for the rational design of novel therapeutics with improved potency and selectivity. This guide will focus on the SAR of these derivatives at two well-studied receptor families: the 5-HT1A receptor and the α1-adrenergic receptor.
Data Presentation: Quantitative SAR Data
The following tables summarize the binding affinities of various this compound derivatives and related analogs for the human 5-HT1A receptor and α1-adrenergic receptor subtypes. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: Binding Affinities of Arylpiperazine Derivatives for the Human 5-HT1A Receptor
| Compound | R1 | R2 | Linker | Terminal Group | Ki (nM) |
| 1 | 2-OCH3 | H | -(CH2)3- | N-Adamantyl | 1.2[1] |
| 2 | 2-OCH3 | H | -(CH2)3- | N-(3,5-dimethyl)Adamantyl | 21.3[1] |
| 3 | 2-OCH3 | H | -(CH2)2- | 3-aminophenyl | - |
| 4 | 2,3-diCl | H | -(CH2)2- | 3-nitrophenyl | - |
| 5 | 2-OCH3 | H | -(CH2)2- | 3-(2-hydroxybenzamido)phenyl | - |
| Reference | - | - | - | 8-OH-DPAT | 0.6 |
Data for compounds 3, 4, and 5 were qualitatively described in the source material but specific Ki values were not provided in the abstract.
Table 2: Binding Affinities of Arylpiperazine Derivatives for α1-Adrenergic Receptor Subtypes
| Compound | R1 (on Phenylpiperazine) | Linker/Terminal Group | pKi (α1) |
| JJGW01 | Varies | Salicylamide derivative | 8.40[2] |
| Reference | - | Phentolamine | - |
| Naftopidil Analog 15 | 2-OCH3 | N-propyl-5-benzo[d][3][4]dioxole carboxamide | Potent α1A/1D antagonist[4] |
Note: The available literature often presents data for structurally related analogs rather than a systematic SAR study of the core this compound structure. The tables reflect the available quantitative data from closely related chemical series.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
Radioligand Binding Assay for 5-HT1A Receptor
This protocol is a generalized procedure based on standard methods reported in the literature[5][6].
Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT1A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor.
-
Cell membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Radioligand: [3H]8-OH-DPAT (specific activity ~120-150 Ci/mmol).
-
Non-specific binding control: 10 µM 5-carboxamidotryptamine (5-CT).
-
Test compounds dissolved in DMSO.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT1A receptor in ice-cold membrane preparation buffer. Centrifuge the homogenate at 4°C, and resuspend the pellet in fresh buffer. Repeat this washing step. The final pellet is resuspended in assay buffer and the protein concentration is determined.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand ([3H]8-OH-DPAT) at a final concentration close to its Kd, and various concentrations of the test compound.
-
Total and Non-specific Binding: For total binding, add vehicle (DMSO) instead of the test compound. For non-specific binding, add 10 µM 5-CT.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate at 25°C for 60 minutes.
-
Termination and Filtration: Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol is a generalized procedure based on standard methods[1][2].
Objective: To determine the binding affinity (Ki) of test compounds for α1-adrenergic receptor subtypes.
Materials:
-
CHO-K1 cells stably expressing either human α1A, α1B, or α1D adrenergic receptors.
-
Membrane preparation and assay buffers similar to the 5-HT1A assay.
-
Radioligand: [3H]prazosin (specific activity ~70-90 Ci/mmol).
-
Non-specific binding control: 10 µM phentolamine.
-
Test compounds dissolved in DMSO.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Similar to the 5-HT1A receptor membrane preparation.
-
Assay Setup: In a 96-well plate, add assay buffer, [3H]prazosin at a final concentration near its Kd for the specific receptor subtype, and a range of concentrations of the test compound.
-
Total and Non-specific Binding: For total binding, add vehicle. For non-specific binding, add 10 µM phentolamine.
-
Incubation: Add the respective cell membrane preparation to each well. Incubate at 25°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding and determine the IC50 and Ki values as described for the 5-HT1A receptor assay.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: Figure 1: Simplified 5-HT1A receptor signaling cascade.
Caption: Figure 2: Simplified α1-adrenergic receptor signaling cascade.
Caption: Figure 3: General workflow for a competitive radioligand binding assay.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Receptor Cross-Reactivity Profile of 1-(3-Phenoxypropyl)piperazine Analogues
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical entity is paramount. This guide provides a comparative analysis of the cross-reactivity of 1-(3-Phenoxypropyl)piperazine, focusing on its close and more extensively studied analogue, 1-[3-(3,4-methylenedioxyphenoxy)propyl]-4-phenyl piperazine (BP-554). Due to the limited publicly available data on this compound, BP-554 serves as a valuable proxy for elucidating the potential off-target interactions of this chemical scaffold.
The primary pharmacological target of BP-554 is the serotonin 1A (5-HT1A) receptor, where it acts as a selective agonist.[1] This activity has been demonstrated through both in vitro radioligand binding assays and functional assays measuring the inhibition of forskolin-stimulated adenylate cyclase.[1] To assess its selectivity, BP-554 has been screened against a panel of other neurotransmitter receptors.
Comparative Binding Affinity
The following table summarizes the quantitative data on the binding affinity of BP-554 for its primary target, the 5-HT1A receptor, and a range of off-target receptors. This data is crucial for predicting potential side effects and for the rational design of more selective compounds.
| Receptor | Ligand | Kᵢ (nM) | Test System | Reference |
| 5-HT1A | [³H]8-OH-DPAT | 2.5 | Rat cerebral cortex membranes | [1] |
| 5-HT2 | [³H]Spiperone | > 1000 | Rat cerebral cortex membranes | [1] |
| Dopamine D₂ | [³H]Spiperone | > 1000 | Rat striatum membranes | [1] |
| α₂-Adrenergic | [³H]Clonidine | > 1000 | Rat cerebral cortex membranes | [1] |
| Benzodiazepine | [³H]Flunitrazepam | > 1000 | Rat cerebral cortex membranes | [1] |
Kᵢ (Inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
The data clearly indicates that BP-554 possesses a high affinity and selectivity for the 5-HT1A receptor, with significantly weaker interactions observed at the other receptors tested.[1]
Experimental Methodologies
The determination of the binding affinities listed above was achieved through standardized in vitro experimental protocols. Below are the detailed methodologies for the key assays employed.
Radioligand Binding Assays
This technique is used to measure the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.
Objective: To determine the inhibition constant (Kᵢ) of the test compound for a specific receptor.
Materials:
-
Membrane Preparations: Rat cerebral cortex and striatum membranes containing the target receptors.
-
Radioligands:
-
[³H]8-OH-DPAT (for 5-HT1A receptors)
-
[³H]Spiperone (for 5-HT2 and Dopamine D₂ receptors)
-
[³H]Clonidine (for α₂-Adrenergic receptors)
-
[³H]Flunitrazepam (for Benzodiazepine receptors)
-
-
Test Compound: 1-[3-(3,4-methylenedioxyphenoxy)propyl]-4-phenyl piperazine (BP-554)
-
Incubation Buffer: Tris-HCl buffer with appropriate ions.
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Functional Assay: Adenylate Cyclase Activity
This assay measures the functional consequence of receptor activation, specifically for G-protein coupled receptors that modulate the production of cyclic AMP (camp).
Objective: To determine the agonist or antagonist activity of the test compound at the 5-HT1A receptor.
Materials:
-
Cell Membranes: Rat hippocampal membranes expressing 5-HT1A receptors.
-
Forskolin: An activator of adenylate cyclase.
-
ATP: The substrate for adenylate cyclase.
-
Test Compound: BP-554
-
cAMP assay kit
Procedure:
-
Hippocampal membranes are incubated with the test compound at various concentrations.
-
Forskolin is added to stimulate adenylate cyclase activity, leading to the production of cAMP.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of cAMP produced is quantified using a commercially available assay kit.
-
The ability of the test compound to inhibit the forskolin-stimulated cAMP production is measured to determine its agonist activity at the Gᵢ-coupled 5-HT1A receptor.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
References
In Vivo Validation of 1-(3-Phenoxypropyl)piperazine's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, no specific in vivo studies have been published on the compound 1-(3-Phenoxypropyl)piperazine. This guide provides a comparative analysis of its potential in vivo effects based on the known pharmacological activities of structurally related compounds containing the phenoxypropyl and piperazine moieties. The information presented herein is intended to guide future research and is not indicative of the definitive properties of this compound.
Introduction
This compound is a novel compound whose pharmacological profile is yet to be elucidated. However, its core structural components, the phenoxypropyl and piperazine groups, are present in numerous biologically active molecules. Piperazine derivatives are known for their diverse pharmacological activities, including effects on the central nervous system (CNS), cardiovascular system, and as antimicrobial and anti-inflammatory agents.[1][2][3][4][5] The phenoxypropyl moiety is also a key feature in compounds targeting various receptors and physiological processes. This guide will explore the potential in vivo effects of this compound by comparing it with three classes of structurally similar compounds:
-
Phenoxyalkylpiperazines: Investigated for their antihypertensive and sympatholytic properties.[6]
-
Phenoxypropyl Piperidine Analogues: Identified as ORL1 (Opioid-like Receptor 1) agonists with analgesic and sedative effects.[7][8][9][10]
-
Phenylpiperazines and related derivatives: Known to modulate dopamine and serotonin receptor activity, suggesting potential applications in neuropsychiatric disorders.[11][12][13][14]
Comparative Analysis of Potential In Vivo Effects
This section compares the potential in vivo effects of this compound with alternative compounds based on three potential pharmacological profiles: antihypertensive/sympatholytic, analgesic/sedative, and dopamine/serotonin modulation.
Antihypertensive and Sympatholytic Profile
The phenoxyalkylpiperazine scaffold has been associated with cardiovascular effects. The following table compares the known effects of a related compound, piperazine ferulate, with the potential profile of this compound.
| Parameter | Piperazine Ferulate (in Spontaneously Hypertensive Rats) | This compound (Hypothesized) |
| Mechanism of Action | Activation of endothelial nitric oxide synthase (eNOS), leading to vasodilation.[15] | Potential α-adrenergic blockade or other sympatholytic mechanisms. |
| Effect on Blood Pressure | Significant reduction in systolic and diastolic blood pressure.[15] | Potential dose-dependent reduction in blood pressure. |
| Heart Rate | Not reported. | May cause reflex tachycardia or have direct effects on heart rate. |
| Potential Side Effects | Not detailed. | Orthostatic hypotension, dizziness. |
Analgesic and Sedative Profile
The phenoxypropyl moiety is present in potent ORL1 receptor agonists, which are known to have analgesic and sedative properties.
| Parameter | Phenoxypropyl Piperidine Analogues (ORL1 Agonists) | This compound (Hypothesized) |
| Mechanism of Action | Agonism at the ORL1 receptor, modulating pain pathways and inducing sedation.[9][10] | Potential interaction with opioid or other CNS receptors involved in pain and sedation. |
| Analgesic Efficacy | Demonstrated antinociceptive effects in rodent models (e.g., hot plate, tail flick tests).[9] | Potential for centrally mediated analgesia. |
| Sedative Effects | Induces sedation in rodents.[9] | Potential for dose-dependent sedation. |
| Potential Side Effects | Respiratory depression (a common concern with opioid-related compounds), motor impairment. | Drowsiness, dizziness, potential for abuse. |
Dopamine and Serotonin Modulator Profile
Many piperazine derivatives exhibit activity at dopamine and serotonin receptors, suggesting a potential role in treating neuropsychiatric conditions.
| Parameter | Phenylpiperazine Derivatives (e.g., Brexpiprazole) | This compound (Hypothesized) |
| Mechanism of Action | Partial agonism at D2 and 5-HT1A receptors, and antagonism at 5-HT2A receptors.[12][13][14] | Potential to modulate dopamine and/or serotonin neurotransmission. |
| Behavioral Effects | Antidepressant-like and antipsychotic-like effects in animal models (e.g., forced swim test).[12][13][14] | Potential for antidepressant, anxiolytic, or antipsychotic-like activity. |
| Neurochemical Effects | Modulation of extracellular dopamine and serotonin levels in specific brain regions.[13][14] | Potential to alter dopamine and serotonin turnover. |
| Potential Side Effects | Extrapyramidal symptoms, metabolic changes, sedation. | Dependent on the specific receptor interaction profile. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
-
Drug Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., a known antihypertensive drug) are included.
-
Blood Pressure Measurement: Systolic and diastolic blood pressure are measured using the tail-cuff method at predetermined time points after drug administration.[20]
-
Data Analysis: Changes in blood pressure from baseline are calculated and compared between treatment groups using appropriate statistical tests (e.g., ANOVA).
Assessment of Analgesic Activity using the Hot Plate Test
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).[1][4][21][22]
-
Procedure:
-
Mice or rats are placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.[22]
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Animals are tested at baseline and at various time points after administration of the test compound, vehicle, or a positive control (e.g., morphine).
-
-
Data Analysis: The increase in latency to the nociceptive response is calculated as the percentage of maximal possible effect (%MPE) and compared across groups.
Evaluation of Antidepressant-like Effects using the Forced Swim Test
-
Apparatus: A transparent cylindrical tank filled with water (23-25°C) to a depth that prevents the animal from touching the bottom.[5][7][23]
-
Procedure:
-
Mice or rats are placed in the water tank for a 6-minute session.
-
The duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test is recorded.[7]
-
Animals are administered the test compound, vehicle, or a positive control (e.g., a known antidepressant) prior to the test.
-
-
Data Analysis: The duration of immobility is compared between the different treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.
In Vivo Microdialysis for Neurotransmitter Levels
-
Procedure:
-
A microdialysis probe is surgically implanted into a specific brain region of an anesthetized rat (e.g., prefrontal cortex, nucleus accumbens).[2][3][6][24][25]
-
After a recovery period, the probe is perfused with artificial cerebrospinal fluid.
-
Dialysate samples are collected at regular intervals before and after administration of the test compound.
-
-
Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[3][25]
-
Data Analysis: Changes in extracellular neurotransmitter levels from baseline are calculated and compared to the vehicle control group.
Visualizations
Signaling Pathway for Potential Antihypertensive Effects
Caption: Potential signaling pathways for the antihypertensive effects.
Experimental Workflow for In Vivo Pharmacological Profiling
Caption: General workflow for in vivo pharmacological validation.
Logical Relationship of Potential CNS Effects
Caption: Logical flow of potential CNS effects.
References
- 1. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. In vivo brain microdialysis studies on the striatal dopamine and serotonin release in zitter mutant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic and sedative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acute effects of brexpiprazole on serotonin, dopamine, and norepinephrine systems: an in vivo electrophysiologic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Piperazine ferulate exerts antihypertensive effect and improves endothelial function in vitro and in vivo via the activation of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijprajournal.com [ijprajournal.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 20. Effects of Piper sarmentosum Roxb. on hypertension and diabetes mellitus: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Hot plate test - Wikipedia [en.wikipedia.org]
- 23. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 24. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Antimicrobial Spectrum of Piperazine Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial spectrum of various piperazine derivatives, supported by experimental data. The information is intended to aid researchers in the fields of medicinal chemistry, microbiology, and drug development in understanding the potential of this versatile heterocyclic scaffold in combating microbial resistance.
Introduction to Piperazine Derivatives in Antimicrobial Research
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications.[1][2] In the realm of antimicrobial agents, piperazine derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungal pathogens.[1][3][4] Their structural versatility allows for modifications that can enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms.[5][6] This guide summarizes key findings on the antimicrobial performance of selected piperazine derivatives, details the experimental methodologies used for their evaluation, and illustrates their potential mechanisms of action.
Data Presentation: Antimicrobial Spectrum of Piperazine Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various piperazine derivatives against a range of microbial pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.[7]
Table 1: Antibacterial Activity of Piperazine Derivatives (MIC in µg/mL)
| Piperazine Derivative | Staphylococcus aureus | Methicillin-resistantS. aureus (MRSA) | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Reference |
| Series 1: Mannich Bases | [8] | ||||||
| Compound 8 | 125-500 | - | - | 125-500 | 125-500 | - | [8] |
| Compound 9 | 250 | - | 125 | >1000 | >1000 | >1000 | [8] |
| PG7 | - | - | - | - | - | - | [8] |
| Series 2: Fluoroquinolone Hybrids | [9] | ||||||
| Compound 5h | <0.016 | <0.016 | - | <0.016 | - | 16 | [9] |
| Compound 5k | <0.016 | <0.016 | - | <0.016 | - | 16 | [9] |
| Compound 5l | <0.016 | 4 | - | <0.016 | - | 16 | [9] |
| Series 3: Novel Piperazine Compounds | [10] | ||||||
| RL-308 | 2 | 2 | - | - | - | - | [10] |
| RL-327 | 4 | 2 | - | - | - | - | [10] |
| RL-328 | 2 | 2 | - | - | - | - | [10] |
| Series 4: Bis-cyanoacrylamide Hybrid | [11] | ||||||
| (Unnamed) | ATCC 29213 | - | - | ATCC 25922 | ATCC 700603 | ATCC 27853 | [11] |
| Series 5: Pyrimidine Hybrids | [12] | ||||||
| Compound 4b | Good activity at 40 µg/ml | - | Good activity at 40 µg/ml | Good activity at 40 µg/ml | - | - | [12] |
| Compound 4d | Good activity at 40 µg/ml | - | Good activity at 40 µg/ml | Good activity at 40 µg/ml | - | - | [12] |
| Compound 5a | Good activity at 40 µg/ml | - | Good activity at 40 µg/ml | Good activity at 40 µg/ml | - | - | [12] |
| Compound 5b | Good activity at 40 µg/ml | - | Good activity at 40 µg/ml | Good activity at 40 µg/ml | - | - | [12] |
| Reference Drugs | |||||||
| Ciprofloxacin | 0.15-3.25 | <0.016 | - | 0.15 | - | 0.22 | [9][13] |
| Gentamycin | - | - | - | - | - | - | [14] |
Note: "-" indicates that data was not provided in the cited source. MIC values can vary based on the specific strain and testing conditions.
Table 2: Antifungal Activity of Piperazine Derivatives (MIC in µg/mL)
| Piperazine Derivative | Candida albicans | Candida parapsilosis | Aspergillus niger | Reference |
| Series 1: Mannich Bases | [8] | |||
| PG7 | - | 0.49 | - | [8] |
| PG8 | - | 0.98 | - | [8] |
| Series 2: Chalcone Hybrids | [1] | |||
| (Unnamed) | 2.22 | - | - | [1] |
| Series 3: Flavone Hybrids | [7] | |||
| Compound 5b | Potent | - | Potent | [7] |
| Compound 5i | Potent | - | Potent | [7] |
| Compound 5j | Potent | - | Potent | [7] |
| Series 4: Pyrimidine Hybrids | [12] | |||
| Compound 4a | Significant activity at 40 µg/ml | - | Significant activity at 40 µg/ml | [12] |
| Compound 4d | Significant activity at 40 µg/ml | - | Significant activity at 40 µg/ml | [12] |
| Compound 4e | Significant activity at 40 µg/ml | - | Significant activity at 40 µg/ml | [12] |
| Compound 5c | Significant activity at 40 µg/ml | - | Significant activity at 40 µg/ml | [12] |
| Compound 5e | Significant activity at 40 µg/ml | - | Significant activity at 40 µg/ml | [12] |
| Reference Drugs | ||||
| Fluconazole | - | - | - | [1][12] |
| Miconazole | - | - | - | [7] |
Note: "-" indicates that data was not provided in the cited source. "Potent" or "Significant activity" indicates the compound showed strong inhibition, but a specific MIC value was not always provided in the text.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to determine the antimicrobial spectrum of chemical compounds. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and other cited literature.[5][11][15]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][9]
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.[12]
-
Microorganism: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.
-
Antimicrobial Agent: Prepare a stock solution of the piperazine derivative in a suitable solvent. A series of two-fold dilutions are then made in the broth to achieve the desired concentration range.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates are typically used.
2. Assay Procedure:
-
Dispense the diluted antimicrobial agent into the wells of the microtiter plate.
-
Add the standardized microbial inoculum to each well.
-
Include a growth control (broth and inoculum without the antimicrobial agent) and a sterility control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.[2]
1. Preparation of Materials:
-
Media: Mueller-Hinton Agar (MHA) is the standard medium.
-
Microorganism: Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard) and create a lawn culture by evenly swabbing the entire surface of the agar plate.
-
Antimicrobial Agent: Prepare solutions of the piperazine derivatives at known concentrations.
2. Assay Procedure:
-
After inoculating the agar plate, allow it to dry for a few minutes.
-
Create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.[16]
-
Carefully add a fixed volume of the antimicrobial solution into each well.
-
Allow the plates to stand for a period to permit diffusion of the agent into the agar.
-
Incubate the plates at 35-37°C for 16-24 hours.
3. Interpretation of Results:
-
The antimicrobial agent diffuses into the agar and inhibits the growth of the microorganism, resulting in a clear zone of inhibition around the well.
-
The diameter of the zone of inhibition is measured in millimeters and is proportional to the susceptibility of the microorganism to the compound.
Mechanisms of Action: Visualized
The antimicrobial activity of piperazine derivatives can be attributed to various mechanisms of action. Molecular docking studies have been instrumental in elucidating the potential interactions between these compounds and microbial targets.[1][13][17][18][19] Two prominent mechanisms are the inhibition of essential bacterial enzymes and the disruption of efflux pumps.
Inhibition of DNA Gyrase and Topoisomerase IV
Many fluoroquinolone antibiotics, which often incorporate a piperazine moiety, exert their bactericidal effects by targeting DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[20] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, the piperazine-containing fluoroquinolone traps the enzyme in a state that leads to double-stranded DNA breaks and subsequent cell death.[21][20]
Caption: Inhibition of bacterial DNA gyrase/topoisomerase IV by a piperazine-containing fluoroquinolone.
Efflux Pump Inhibition
Bacterial efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell, thereby contributing to multidrug resistance.[22] Some piperazine derivatives have been identified as efflux pump inhibitors (EPIs).[4][8][22][23] They can block the pump's activity, leading to an increased intracellular concentration of the co-administered antibiotic and restoring its efficacy. The AcrAB-TolC efflux pump is a major system in many Gram-negative bacteria.[4][8][22]
Caption: Mechanism of an efflux pump inhibitor blocking the expulsion of an antibiotic.
Conclusion
Piperazine derivatives represent a promising and versatile class of compounds in the search for new antimicrobial agents. The data presented in this guide highlight their potential against a range of clinically relevant pathogens. The detailed experimental protocols provide a foundation for researchers to conduct their own comparative studies. Furthermore, the elucidation of their mechanisms of action, such as the inhibition of essential enzymes and efflux pumps, opens avenues for the rational design of novel and more potent piperazine-based therapeutics to address the growing challenge of antimicrobial resistance.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. protocols.io [protocols.io]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. hereditybio.in [hereditybio.in]
- 11. darvashco.com [darvashco.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. goums.ac.ir [goums.ac.ir]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. connectjournals.com [connectjournals.com]
- 19. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1-(3-Phenoxypropyl)piperazine Analogues and Established CNS Drugs
For Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
Introduction
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous drugs targeting the central nervous system (CNS). This guide provides a comparative analysis of a representative N-(phenoxyalkyl)piperazine derivative, structurally analogous to 1-(3-phenoxypropyl)piperazine, against established therapeutic agents: the anxiolytic Buspirone, the atypical antipsychotic Risperidone, and the multimodal antidepressant Vortioxetine.
Due to the limited publicly available pharmacological data on this compound, this comparison utilizes data from a closely related analogue, 1-[3-(2,4,6-trimethylphenoxy)propyl]-4-(4-methoxyphenyl)piperazine dihydrochloride (referred to as Compound 3 in cited literature), to infer a likely pharmacological profile. This analogue shares the core phenoxypropyl)piperazine structure and has been evaluated for its effects on the CNS.[1]
This guide presents a summary of receptor binding affinities, an overview of potential signaling pathways, and detailed experimental protocols to facilitate objective comparison and inform future drug discovery efforts.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of the representative piperazine analogue and the established drugs. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Representative Piperazine Analogue (Compound 3) | Buspirone | Risperidone | Vortioxetine |
| Serotonin Receptors | ||||
| 5-HT1A | 146 nM (Antagonist)[1] | 4-78 nM (Partial Agonist) | 420 nM | 15 nM (Agonist)[1] |
| 5-HT2A | Data not available | Weak affinity | 0.16 - 0.2 nM | Data not available |
| 5-HT7 | Data not available | Weak affinity | Data not available | 19 nM (Antagonist)[1] |
| Dopamine Receptors | ||||
| D2 | Data not available | 484 nM (Antagonist) | 1.4 - 3.2 nM | >1000 nM |
| Adrenergic Receptors | ||||
| α1A | Data not available | Weak affinity | 0.8 nM | Data not available |
Experimental Protocols
The following are generalized protocols for key experiments typically used in the pharmacological evaluation of CNS-active compounds.
Radioligand Receptor Binding Assays
This protocol outlines the general procedure for determining the binding affinity of a test compound to specific neurotransmitter receptors.
1. Membrane Preparation:
- HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT1A, D2) are harvested.
- Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at high speed (e.g., 48,000 x g) for 15-20 minutes at 4°C.
- The resulting pellet containing the cell membranes is resuspended in a fresh assay buffer.
- Protein concentration is determined using a standard method, such as the Bradford assay.
2. Binding Assay:
- The assay is typically performed in a 96-well plate format.
- To each well, the following are added in order:
- Assay buffer.
- The test compound at various concentrations or vehicle for total binding.
- A specific antagonist for the receptor of interest to determine non-specific binding (e.g., 10 µM haloperidol for D2 receptors).
- A specific radioligand (e.g., [3H]-Spiperone for D2 receptors) at a concentration close to its dissociation constant (Kd).
- The prepared membrane suspension.
- The plates are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).
- The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
- The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
3. Data Analysis:
- The radioactivity retained on the filters is measured using a liquid scintillation counter.
- Specific binding is calculated by subtracting the non-specific binding from the total binding.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
- The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
In Vivo Behavioral Assays (Mouse Models)
This test is used to assess the anxiolytic potential of a compound.
1. Apparatus:
- A cage with a floor divided into four metal plates.
- A shock generator is connected to the plates.
2. Procedure:
- Mice are individually placed in the cage.
- Every time the mouse crosses from one plate to another, it receives a brief, mild electric shock to the paws.
- The number of punished crossings is recorded over a specific period (e.g., 1 minute).
- The test compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.
- An increase in the number of punished crossings is indicative of an anxiolytic-like effect.
This test is a common model to screen for potential antidepressant effects.
1. Apparatus:
- A transparent cylindrical container filled with water (25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.
2. Procedure:
- Mice are individually placed in the water-filled cylinder for a 6-minute session.
- The duration of immobility (floating without struggling) during the last 4 minutes of the session is recorded.
- The test compound or vehicle is administered i.p. at specific time points (e.g., 24, 5, and 1 hour) before the test.
- A significant reduction in the duration of immobility is interpreted as an antidepressant-like effect.
Visualizing Potential Mechanisms and Workflows
The following diagrams illustrate the potential signaling pathways influenced by these compounds and a typical workflow for their initial pharmacological screening.
Caption: Putative receptor interactions and downstream effects.
Caption: A typical preclinical drug discovery workflow.
Conclusion
The representative N-(phenoxyalkyl)piperazine analogue demonstrates a distinct pharmacological profile, primarily characterized by its antagonist activity at the 5-HT1A receptor. This suggests a potential for anxiolytic or other CNS effects, which is supported by preliminary in vivo data showing anxiolytic and anticonvulsant activity for some derivatives.[1] In comparison, established drugs like Buspirone, Risperidone, and Vortioxetine exhibit more complex and potent interactions with multiple receptor systems, which underlies their clinical efficacy in treating anxiety, psychosis, and depression.
This comparative guide highlights the therapeutic potential of the N-(phenoxyalkyl)piperazine scaffold and underscores the need for further investigation to fully elucidate the structure-activity relationships and therapeutic applications of this class of compounds. The provided data and protocols offer a framework for the continued exploration and development of novel piperazine-based CNS therapies.
References
A Comparative Guide to Analytical Methods for Quantifying 1-(3-Phenoxypropyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Analytical Approaches
The quantification of piperazine derivatives is crucial in various stages of drug development and research, including pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and analysis of illicit substances. The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide focuses on three primary techniques: HPLC with Ultraviolet (UV) detection (often requiring derivatization), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the discussed analytical methods. The data presented are representative of typical performance for piperazine derivatives and should be established for 1-(3-Phenoxypropyl)piperazine through method validation.
| Feature | HPLC-UV (with Derivatization) | GC-MS | LC-MS/MS |
| Principle | Chromatographic separation followed by UV detection of a derivatized analyte. | Chromatographic separation of volatile compounds followed by mass analysis. | Chromatographic separation followed by mass analysis of the analyte and its fragments. |
| Selectivity | Moderate to High | High | Very High |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL range.[1][2] | µg/mL to ng/mL range.[3] | pg/mL to ng/mL range. |
| Precision (%RSD) | Typically < 5%[1] | Typically < 10%[3] | Typically < 15% |
| Accuracy (%Recovery) | 95-105%[1] | 90-110% | 85-115% |
| Sample Throughput | Moderate | Moderate to High | High |
| Matrix Effect | Can be significant, may require extensive sample cleanup. | Less prone to matrix effects than LC-MS, but derivatization can introduce complexity. | Can be significant, often requires internal standards for correction. |
| Instrumentation Cost | Low to Moderate | Moderate | High |
| Derivatization | Often required for compounds lacking a strong chromophore.[1][2] | May be required to improve volatility and chromatographic performance. | Not typically required. |
Experimental Protocols
HPLC-UV Method with Derivatization
This method is suitable for quantifying piperazine derivatives that lack a UV-absorbing chromophore. Derivatization with a reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl) introduces a UV-active moiety.[1][2]
Sample Preparation:
-
Dissolve a known amount of the sample containing this compound in a suitable solvent (e.g., acetonitrile).
-
Add the derivatizing agent (e.g., NBD-Cl) and a catalyst (e.g., a weak base).
-
Heat the mixture to facilitate the reaction.
-
Cool and dilute the sample to the desired concentration with the mobile phase.
Chromatographic Conditions (Example): [1]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detector at the wavelength of maximum absorbance of the derivative.
-
Temperature: 35°C
GC-MS Method
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility of some piperazine derivatives.
Sample Preparation:
-
Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate).
-
Concentrate the extract.
-
If necessary, perform derivatization (e.g., acylation) to enhance volatility.
-
Reconstitute the sample in a solvent compatible with the GC injection port.
GC-MS Conditions (Example): [3]
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature, then ramp up to a higher temperature to elute all compounds of interest.
-
Injection Mode: Splitless or split injection.
-
Ionization: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Detection Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.
LC-MS/MS Method
LC-MS/MS offers high sensitivity and selectivity and is often considered the gold standard for bioanalytical and trace-level quantification.
Sample Preparation:
-
Perform protein precipitation (for biological samples) or simple dilution.
-
Centrifuge to remove precipitated proteins.
-
Inject the supernatant directly or after dilution.
LC-MS/MS Conditions (Example):
-
Column: C18 or HILIC column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Triple Quadrupole (QqQ).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound requires careful consideration of the specific research or quality control needs.
-
HPLC-UV with derivatization is a cost-effective method suitable for routine analysis when high sensitivity is not the primary concern.[1][2]
-
GC-MS provides excellent selectivity and is a robust technique, particularly for volatile and thermally stable derivatives.[3]
-
LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for bioanalytical studies and trace-level quantification.
It is imperative that any chosen method be thoroughly validated for parameters such as linearity, accuracy, precision, selectivity, and stability according to relevant regulatory guidelines to ensure reliable and accurate results.
References
Safety Operating Guide
Safe Disposal of 1-(3-Phenoxypropyl)piperazine: A Step-by-Step Guide
The proper disposal of 1-(3-phenoxypropyl)piperazine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound responsibly.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, clothing, and eye/face protection[1][2]. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or fumes[1][3]. In case of a spill, prevent the substance from entering drains or waterways[1].
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with national and local regulations. The following steps provide a general framework for its proper disposal:
-
Waste Identification and Classification : Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. It is essential to consult local, regional, and national hazardous waste regulations for complete and accurate classification[3].
-
Container Management :
-
Storage Pending Disposal :
-
Final Disposal :
Quantitative Data Summary
| Property | Value | Reference |
| Boiling Point/Range | 145 - 146 °C / 293 - 295 °F | |
| Melting Point/Range | 109 - 112 °C / 228 - 234 °F | |
| Log Pow (n-octanol/water) | -1.24 (at 25 °C / 77 °F) | |
| Bioconcentration factor (BCF) | 0.3 | |
| UN Number (for Piperazine) | UN 2579 | |
| Hazard Class (for Piperazine) | 8 (Corrosive substances) |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(3-Phenoxypropyl)piperazine
Essential Safety and Handling Guide for 1-(3-Phenoxypropyl)piperazine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure the safe handling of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Potential Hazards:
-
Skin and Eye Contact: Causes skin irritation and serious eye irritation. Prolonged contact may lead to severe skin burns and eye damage.[1][2]
-
Inhalation: May cause respiratory irritation.[1][3][4] Inhalation of dust or aerosols can be harmful.
-
Ingestion: Harmful if swallowed.[1]
-
Sensitization: May cause an allergic skin reaction.[2][5] Some piperazine compounds may also cause allergy or asthma symptoms if inhaled.[2][5]
-
Chronic Exposure: Suspected of damaging fertility or the unborn child.[2][5]
Quantitative Data for Personal Protective Equipment
The following table summarizes the recommended personal protective equipment for handling this compound, based on data for similar piperazine compounds.
| PPE Category | Specification | Breakthrough Time (minutes) | Citation |
| Hand Protection | Nitrile rubber gloves | > 480 (Permeation Level 6) | [6] |
| Eye Protection | Chemical safety goggles with side protection or face shield | Not Applicable | [5][6][7] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (use in case of dust formation or inadequate ventilation) | Not Applicable | [5][7] |
| Body Protection | Lab coat or chemical-resistant suit | Not Applicable | [5][7] |
Operational Plan: Handling and Disposal
This section provides a step-by-step guide for the safe handling and disposal of this compound.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended.[8][9]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[10]
-
PPE Inspection: Before starting any work, inspect all personal protective equipment for any damage or defects. Ensure gloves are of the correct material and thickness.[5]
Handling Procedure
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing and Transfer:
-
If the compound is a solid, handle it carefully to avoid generating dust.[5]
-
Use a spatula for transfers.
-
If possible, use a containment system such as a glove box for weighing.
-
-
In Solution:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Ensure the container is appropriately labeled.
-
-
General Practices:
Spill Management
-
Minor Spills:
-
Major Spills:
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.[8]
-
Disposal Regulations: Dispose of chemical waste in accordance with all local, regional, and national regulations.[8] Do not dispose of it down the drain.[8] Chemical waste generators are responsible for correctly classifying and disposing of hazardous waste.[8]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. kishida.co.jp [kishida.co.jp]
- 3. aksci.com [aksci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. carlroth.com [carlroth.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. sds.edqm.eu [sds.edqm.eu]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
